DBCO-NHCO-PEG2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c26-13-16-32-18-17-31-15-12-24(29)27-14-11-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19,26H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETPARNXKUCFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to DBCO-NHCO-PEG2-Amine: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBCO-NHCO-PEG2-amine is a versatile, heterobifunctional crosslinker that is playing an increasingly pivotal role in the advancement of bioconjugation and the development of novel therapeutics, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its application. Quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate a deeper understanding of its utility in modern chemical biology and drug discovery.
Introduction
This compound is a molecule comprised of three key functional components: a Dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG) spacer, and a terminal primary amine. This trifecta of functionalities makes it an invaluable tool for covalently linking two different molecules with high specificity and efficiency.
-
DBCO Group: This moiety is at the heart of its "click chemistry" functionality. It readily and specifically reacts with azide-containing molecules through a copper-free process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The high ring strain of the cyclooctyne ring system drives the reaction forward under mild, biocompatible conditions.
-
Primary Amine Group: The terminal amine (-NH2) provides a versatile handle for conjugation to molecules bearing a carboxylic acid or an activated ester (such as an NHS ester). This reaction forms a stable amide bond.
-
PEG2 Spacer: The short, hydrophilic diethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial for many biological applications. It also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
The orthogonal nature of the DBCO and amine reactive groups allows for a controlled, stepwise conjugation strategy, making it a powerful tool for the construction of complex biomolecular architectures.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.
| Property | Value | Reference |
| Molecular Formula | C25H29N3O4 | [1][2] |
| Molecular Weight | 435.52 g/mol | [2][3] |
| Purity | Typically >95% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and DCM | |
| Storage | Store at -20°C, protected from light and moisture |
Mechanism of Action and Key Reactions
The utility of this compound is rooted in two primary, orthogonal chemical reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and amide bond formation.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. The absence of a need for a cytotoxic copper catalyst makes it ideal for use in living systems.
Figure 1. General schematic of a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Amide Bond Formation
The primary amine of this compound reacts with a carboxylic acid on a target molecule to form a stable amide bond. This reaction is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.
Figure 2. General schematic of an amide bond formation reaction.
Applications in PROTAC Synthesis
One of the most significant applications of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in the efficacy of a PROTAC, and this compound provides a modular and efficient means of connecting the target-binding ligand and the E3 ligase ligand.
A common synthetic strategy involves a two-step process:
-
Amide Coupling: The primary amine of this compound is first reacted with the carboxylic acid handle of an E3 ligase ligand (e.g., pomalidomide or a derivative).
-
SPAAC Reaction: The resulting DBCO-functionalized E3 ligase ligand is then reacted with an azide-modified target-binding ligand (e.g., a kinase inhibitor) to yield the final PROTAC.
Figure 3. A two-step workflow for the synthesis of a PROTAC using this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation and PROTAC synthesis. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time, and temperature) is often necessary for specific applications.
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of the amine group of the linker to a molecule containing a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.5 equivalents) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by an appropriate analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be quenched with water and the product purified by an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC).
| Parameter | Recommended Value |
| Solvent | Anhydrous DMF or DMSO |
| EDC Equivalents | 1.5 |
| NHS Equivalents | 1.5 |
| DBCO-linker Equivalents | 1.2 |
| Reaction Temperature | Room Temperature or 4°C |
| Reaction Time | 2-24 hours |
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the "click" reaction between a DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) or a suitable organic solvent (e.g., DMSO, DMF)
-
Reaction vessel
Procedure:
-
Dissolve the DBCO-functionalized molecule (1 equivalent) in the chosen reaction buffer or solvent.
-
Dissolve the azide-functionalized molecule (1.1-1.5 equivalents) in the same buffer or solvent.
-
Mix the two solutions in the reaction vessel.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, UV-Vis spectroscopy by monitoring the disappearance of the DBCO absorbance at ~310 nm).
-
Upon completion, the product can be purified by an appropriate method, such as HPLC or size-exclusion chromatography.
| Parameter | Recommended Value |
| Solvent | PBS (pH 7.4), DMSO, or DMF |
| Azide Equivalents | 1.1 - 1.5 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-12 hours |
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the efficient and specific conjugation of diverse molecules under mild conditions. Its utility in the modular synthesis of complex biomolecules, particularly PROTACs, makes it an indispensable tool for researchers in chemical biology and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in a wide range of research and development endeavors.
References
An In-depth Technical Guide to the Mechanism and Application of DBCO-NHCO-PEG2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBCO-NHCO-PEG2-amine is a heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies. Its unique architecture, comprising a dibenzocyclooctyne (DBCO) moiety, a short polyethylene glycol (PEG) spacer, and a terminal primary amine, enables a versatile and powerful approach to covalently linking biomolecules. This guide provides a comprehensive overview of the core mechanism of action, quantitative kinetic data, detailed experimental protocols for its application, and its significant role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary mechanism of action for the DBCO group is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2]
Key Features of SPAAC:
-
Bioorthogonal: The DBCO (alkyne) and azide groups are abiotic and do not react with naturally occurring functional groups within biological systems, ensuring high specificity.[2]
-
Copper-Free: Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.[2][3]
-
High Reaction Rates: The high ring strain of the cyclooctyne ring in the DBCO moiety significantly lowers the activation energy of the cycloaddition, leading to rapid reaction kinetics under physiological conditions (e.g., aqueous buffers, room temperature).
-
Stable Product: The reaction results in the formation of a highly stable triazole linkage.
The this compound molecule is heterobifunctional, meaning it possesses two different reactive groups. The DBCO group participates in the SPAAC reaction, while the terminal primary amine can readily react with activated esters (like NHS esters) or carboxylic acids to form stable amide bonds. This dual reactivity allows for a modular and sequential approach to bioconjugation.
Caption: Dual reactivity of this compound.
Quantitative Data: Reaction Kinetics
The efficiency of SPAAC is best described by its second-order rate constant (k). While specific kinetic data for the this compound construct is not extensively published, the reactivity is overwhelmingly dictated by the DBCO core. The table below summarizes reported reaction rates for DBCO and other common cyclooctynes with benzyl azide, a standard reference azide.
| Cyclooctyne Reagent | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference(s) |
| DBCO (DIBAC) | ~0.6 - 1.0 | |
| DIBO | ~0.3 - 0.7 | |
| BCN | ~0.06 - 0.1 | |
| BARAC | > 1.0 |
Note: Reaction rates can vary depending on the solvent, temperature, pH, and the specific azide used.
Factors Influencing Reaction Kinetics:
-
Buffer Composition: Reaction rates are influenced by the buffer system. For instance, rates in HEPES buffer have been observed to be higher than in PBS.
-
pH: Generally, higher pH values (from 5 to 10) tend to increase reaction rates, though this effect can vary with the buffer system.
-
PEG Linker: The presence of a PEG linker can increase the rate of SPAAC. A study on a DBCO-modified antibody showed that a PEG5 linker increased the reaction rate by an average of 31% ± 16%. This is attributed to increased hydrophilicity and reduced steric hindrance.
-
Azide Structure: The electronic properties of the azide matter. Azides with electron-donating groups tend to react faster with DBCO.
While kinetic data provides insight into the speed of the reaction, the final yield of SPAAC reactions is typically very high, often described as quantitative or near-quantitative, provided that side reactions are minimized and appropriate purification is performed.
Experimental Protocols
The heterobifunctional nature of this compound allows for two primary strategic workflows for conjugation.
Caption: Two-step conjugation strategies.
Protocol 1: Two-Step Conjugation via Initial Amine Reaction
This protocol describes the conjugation of a carboxyl-containing protein (Protein-COOH) to an azide-modified oligonucleotide (Oligo-N3) using this compound as the linker.
Step 1: Activation of Protein-COOH and Conjugation to this compound
-
Protein Preparation:
-
Dissolve or exchange the protein into an amine-free buffer (e.g., MES or HEPES buffer) at pH 6.0. The protein concentration should ideally be 1-5 mg/mL.
-
Critical: Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in the reaction buffer.
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the protein's carboxyl groups, forming a reactive Sulfo-NHS ester.
-
-
Amine Coupling:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) and add it to the activated protein solution. A 20 to 50-fold molar excess relative to the protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess DBCO-linker and reaction byproducts using a desalting column or dialysis, exchanging the buffer to PBS (pH 7.4).
-
Step 2: SPAAC Reaction with Azide-Modified Oligonucleotide
-
Reaction Setup:
-
To the purified DBCO-labeled protein, add the azide-modified oligonucleotide. Use a 1.5 to 10-fold molar excess of the oligonucleotide to ensure efficient conjugation.
-
The reaction can be performed in PBS or other non-azide containing buffers at pH 7-9.
-
-
Incubation:
-
Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by observing the decrease in DBCO absorbance around 309 nm.
-
-
Final Purification:
-
Purify the final protein-oligonucleotide conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted oligonucleotide.
-
Protocol 2: Antibody-Drug Conjugation (ADC) Example using SPAAC
This protocol outlines the conjugation of a drug-linker containing an azide to an antibody that has been functionalized with DBCO.
Step 1: Antibody Modification with a DBCO-NHS Ester
Note: This step functionalizes the antibody with DBCO groups. If starting with an azide-modified antibody, you would react it with this compound that has been conjugated to a payload via its amine group.
-
Antibody Preparation:
-
Exchange the antibody into an amine-free buffer like PBS (pH 7.4-8.5). The antibody concentration should be around 1-10 mg/mL.
-
Remove any preservatives like sodium azide, as it will react with the DBCO reagent.
-
-
DBCO-NHS Ester Reaction:
-
Prepare a 10 mM stock solution of a DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester) in anhydrous DMSO immediately before use.
-
Add a 10 to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 20%.
-
Incubate for 60 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted DBCO-NHS ester via a desalting column or dialysis into PBS (pH 7.4).
-
Step 2: Conjugation with Azide-Payload
-
Reaction Setup:
-
Add the azide-functionalized payload (e.g., a cytotoxic drug with an azide handle) to the purified DBCO-labeled antibody. A 2 to 4-fold molar excess of the azide-payload is typically used.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Characterization and Purification:
-
Validate the final conjugate using SDS-PAGE, which will show a shift in molecular weight.
-
Purify the final ADC using liquid chromatography (e.g., SEC or HIC) to remove unreacted payload.
-
Application in PROTAC Development
This compound is an important tool in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker's role is critical, and this compound provides a modular way to construct PROTACs. For example, a POI ligand with an azide group can be "clicked" onto the DBCO end of the linker, while the amine end can be used to attach the E3 ligase ligand. This "click chemistry" approach simplifies the synthesis and allows for the rapid generation of a library of PROTACs with different linkers to optimize degradation efficiency.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in life sciences and drug development. Its core mechanism, rooted in the principles of copper-free click chemistry, offers a highly specific, efficient, and biocompatible method for creating covalent linkages. The dual reactivity provided by the DBCO and amine groups allows for flexible, multi-step conjugation strategies, making it an invaluable linker for constructing complex bioconjugates, from antibody-drug conjugates to innovative protein degraders like PROTACs. Understanding its mechanism, kinetics, and the practicalities of its experimental use is essential for leveraging its full potential in advancing biological research and therapeutic development.
References
Navigating the Solubility of DBCO-NHCO-PEG2-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of DBCO-NHCO-PEG2-amine, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the solubility of this reagent in common organic solvents, alongside a detailed experimental protocol for determining its solubility.
Introduction to this compound
This compound is a valuable tool in the field of bioconjugation, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a primary amine for conventional amide bond formation. The inclusion of a short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule, which can improve the solubility and reduce aggregation of the resulting conjugates.[1][2] Understanding the solubility of this linker is paramount for efficient reaction setup, purification, and the overall success of conjugation strategies.
Solubility Profile of this compound and Related Compounds
While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative information from various suppliers and related compounds provides valuable guidance. The compound is generally soluble in a range of common organic solvents.
Below is a summary of the qualitative solubility for this compound and similar DBCO-PEG derivatives.
| Compound | Solvent | Solubility |
| This compound | DMSO, DMF, DCM | Reported as "Soluble" |
| DBCO-PEG-Amine (general) | DMSO, DMF, DCM, Chloroform | Generally Soluble |
| Water, Ethanol/Water mixtures | Soluble | |
| DBCO-PEG4-Amine | DMSO | 50 mg/mL (95.49 mM) |
| DBCO-PEG4-acid | DMSO, DMF, DCM | Soluble |
| DMSO | ≥ 100 mg/mL (180.96 mM) | |
| DBCO-PEG-NHS Ester | Water, ethanol, chloroform, DMSO | 10 mg/mL |
Note: "Soluble" indicates that the compound is expected to dissolve in the specified solvent, but the exact concentration is not provided. The data is compiled from various chemical supplier databases and technical data sheets. For critical applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Determining Solubility
The following is a generalized protocol for determining the solubility of this compound in a specific organic solvent using High-Performance Liquid Chromatography (HPLC).
3.1. Materials
-
This compound
-
Anhydrous organic solvent of choice (e.g., DMSO, DMF, DCM)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Appropriate HPLC column (e.g., C18) and mobile phases
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a microcentrifuge tube.
-
Add a precise volume (e.g., 1.0 mL) of the selected organic solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in a thermostatic shaker and incubate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation for HPLC Analysis:
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent.
-
Prepare a series of dilutions of the filtered supernatant with the same organic solvent.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate column and mobile phase gradient. The DBCO moiety has a characteristic UV absorbance, which can be used for detection.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against concentration.
-
Inject the diluted samples of the saturated solution.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor.
-
The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: A flowchart of the experimental procedure for determining the solubility of a compound.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, the available qualitative information and data from structurally similar molecules indicate good solubility in common laboratory organic solvents. For applications requiring precise concentrations, the provided experimental protocol offers a robust method for determining the solubility in the specific solvent and conditions relevant to the researcher's workflow. Careful consideration and experimental verification of solubility are critical for the successful application of this versatile bifunctional linker in pioneering research and development.
References
In-Depth Technical Guide: DBCO-NHCO-PEG2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-NHCO-PEG2-amine, a heterobifunctional linker integral to the advancement of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, detailed experimental protocols for its application, and the fundamental signaling pathways in which it functions.
Core Properties and Specifications
This compound is a versatile chemical tool featuring a dibenzocyclooctyne (DBCO) group, a two-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. This structure allows for a two-pronged approach to molecular conjugation. The DBCO group facilitates a highly efficient and bioorthogonal, copper-free click chemistry reaction with azide-containing molecules. Concurrently, the primary amine provides a reactive site for standard amide bond formation with carboxylic acids.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.[1][2][3][4]
| Property | Value |
| Molecular Weight | 435.52 g/mol [1] |
| Exact Mass | 435.2200 |
| Chemical Formula | C₂₅H₂₉N₃O₄ |
| Purity | >95% (typically >96%) |
| Solubility | Soluble in DMSO, DMF, DCM |
| Appearance | To be determined (often a white or off-white solid) |
| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. |
| Shipping Conditions | Ambient temperature. |
Mechanism of Action in PROTAC-Mediated Protein Degradation
This compound is a key component in the construction of PROTACs. A PROTAC is a chimeric molecule designed to bring a target protein (Protein of Interest, POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker, in this case synthesized using this compound, connects the POI-binding ligand to the E3 ligase-binding ligand. The PEG2 spacer provides the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a PROTAC utilizing this compound. These protocols are based on standard bioconjugation techniques and may require optimization for specific molecules.
Protocol 1: Synthesis of a PROTAC via a Two-Step Process
This protocol is applicable when the target-binding ligand contains an azide group and the E3 ligase ligand possesses a free amine for amide coupling.
Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Dissolution : Dissolve the azide-functionalized target protein ligand (1 equivalent) in a suitable solvent such as DMSO.
-
Reaction : Add this compound (1.1 equivalents) to the solution.
-
Incubation : Stir the reaction mixture at room temperature for 4-12 hours. The reaction should be performed in the dark to prevent any light-induced degradation of the DBCO group.
-
Monitoring : Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification : Upon completion, the intermediate product can be purified by preparative High-Performance Liquid Chromatography (HPLC).
Step 2: Amide Coupling
-
Dissolution : Dissolve the purified intermediate from Step 1 (1 equivalent) in a suitable anhydrous solvent such as Dimethylformamide (DMF).
-
Addition of Reagents : Add the amine-containing E3 ligase ligand (1.2 equivalents), a coupling agent such as HATU (1.5 equivalents), and a non-nucleophilic base like DIPEA (2 equivalents).
-
Reaction : Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring : Monitor the reaction progress by LC-MS.
-
Work-up and Purification : Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. The final PROTAC product is then purified by preparative HPLC.
Two-step PROTAC synthesis workflow.
Protocol 2: Western Blot for Protein Degradation Analysis
This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
-
Cell Treatment : Plate cells and treat with varying concentrations of the synthesized PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis : Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting :
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis : Quantify the band intensities to determine the extent of target protein degradation relative to the loading control and the vehicle-treated sample.
Applications in Drug Development and Research
This compound is a valuable reagent for various applications in biomedical research and drug development:
-
PROTAC Development : Its primary application is in the synthesis of PROTACs for targeted protein degradation, a promising therapeutic modality.
-
Bioconjugation : It can be used to link azide-modified biomolecules to molecules containing carboxylic acids, such as proteins, peptides, or surfaces.
-
Antibody-Drug Conjugates (ADCs) : The linker can be employed in the development of ADCs, where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.
-
Probe Development : It is used to construct dual-functional probes for various biological assays, including imaging and diagnostics.
References
An In-depth Technical Guide to DBCO-NHCO-PEG2-amine for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, DBCO-NHCO-PEG2-amine, and its application in copper-free click chemistry. This document details the molecule's core attributes, quantitative data, and detailed experimental protocols for its use in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Functionality
This compound is a versatile chemical tool composed of three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the foundation of its utility in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This bioorthogonal reaction allows for rapid and specific conjugation without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems.[1][2]
-
Amine (-NH2): A terminal primary amine that readily reacts with activated esters (like NHS esters) and carboxylic acids to form stable amide bonds. This functionality allows for the covalent attachment of the DBCO moiety to a wide range of biomolecules, including proteins, peptides, and antibodies.[3]
-
Polyethylene Glycol (PEG) Spacer (PEG2): A short, two-unit polyethylene glycol chain that acts as a hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[3]
The unique combination of these components makes this compound an invaluable reagent for linking different molecules with high efficiency and specificity, particularly within complex biological environments.[1]
Data Presentation: Physicochemical and Reactivity Data
The following tables summarize key quantitative data for this compound and the kinetics of the associated copper-free click chemistry reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C25H29N3O4 | |
| Molecular Weight | 435.52 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Table 2: Kinetic Data for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Reactants | Second-Order Rate Constant (k2) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| DBCO derivatives and benzyl azide | ~0.1 - 1.0 | Organic (co)solvents | |
| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25°C | |
| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.55 - 1.22 | HEPES (pH 7), 25°C | |
| DBCO-modified trastuzumab and 1-azido-1-deoxy-β-D-glucopyranoside | 0.18 - 0.37 | PBS and HEPES buffers (pH 7) |
Note: The reaction kinetics of SPAAC can be influenced by factors such as the specific azide and DBCO derivatives used, solvent, pH, and temperature.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol for Protein Labeling with this compound via NHS Ester Chemistry
This two-step protocol first involves the activation of a carboxyl-containing molecule with an NHS ester, followed by conjugation to the amine group of this compound. Alternatively, a commercially available DBCO-PEG-NHS ester can be used to directly label a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
DBCO-PEG-NHS ester (if directly labeling)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation:
-
Dissolve the protein of interest in the reaction buffer to a concentration of 2-10 mg/mL.
-
Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Antibody Labeling:
-
Add a 10- to 20-fold molar excess of the dissolved DBCO-PEG-NHS ester to the protein solution.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
-
Quenching the Reaction:
-
To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO reagent and byproducts using a desalting column according to the manufacturer's instructions.
-
-
Quantification of Labeling (Optional):
-
The degree of labeling can be determined by measuring the absorbance of the purified DBCO-labeled protein at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).
-
Protocol for Copper-Free Click Chemistry (SPAAC)
This protocol describes the general steps for the copper-free click reaction between a DBCO-functionalized biomolecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized biomolecule (from section 3.1)
-
Azide-containing molecule (e.g., fluorescent probe, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal incubation time will depend on the specific reactants and their concentrations.
-
-
Purification (if necessary):
-
If the azide-containing molecule is in large excess or needs to be removed, the final conjugate can be purified by size-exclusion chromatography or dialysis.
-
Protocol for Synthesizing a PROTAC using a DBCO-PEG Linker
This protocol outlines a two-step synthesis of a PROTAC, where a target-binding ligand containing an azide is conjugated to an E3 ligase ligand that has been pre-functionalized with a DBCO-PEG linker.
Materials:
-
Azide-functionalized target protein ligand
-
Amine-containing E3 ligase ligand (e.g., pomalidomide)
-
This compound
-
Coupling agents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
-
Preparative reverse-phase HPLC system
Procedure:
-
Step 1: Conjugation of this compound to the E3 Ligase Ligand
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and a carboxyl-containing DBCO-PEG linker (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the DBCO-linker-E3 ligase ligand conjugate by flash column chromatography.
-
-
Step 2: SPAAC Reaction to Form the PROTAC
-
Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized target protein ligand (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. It is advisable to perform this reaction in the dark to prevent any light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.
References
The Nexus of Bioconjugation: An In-depth Technical Guide to DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the ability to selectively and efficiently link molecules to biological entities is paramount. Dibenzocyclooctyne (DBCO) linkers have emerged as a cornerstone technology, empowering researchers to forge stable covalent bonds with unparalleled precision and biocompatibility. This technical guide provides a comprehensive exploration of DBCO linkers, their mechanism of action, quantitative performance data, detailed experimental protocols, and their transformative applications in research and drug development.
Core Principles of DBCO-Mediated Bioconjugation
DBCO linkers are instrumental in a powerful bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," a class of reactions prized for their high efficiency, selectivity, and mild reaction conditions.[1][2]
Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The driving force behind SPAAC is the significant ring strain inherent in the cyclooctyne ring of the DBCO molecule.[3][] This strain dramatically lowers the activation energy for the cycloaddition reaction with an azide-modified molecule, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[3] The reaction is highly specific, as both the DBCO and azide functional groups are bioorthogonal, meaning they do not typically react with native biological molecules. This exquisite selectivity ensures that the conjugation occurs only between the intended partners, forming a stable triazole linkage.
References
In-Depth Technical Guide to DBCO-NHCO-PEG2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, experimental protocols, and biological context for the use of DBCO-NHCO-PEG2-amine, a heterobifunctional linker critical in the fields of bioconjugation and proteomics. This document is intended to equip researchers with the necessary knowledge for the safe and effective application of this reagent in their work.
Core Safety and Physicochemical Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following tables summarize its known physicochemical properties and outline safety precautions based on data from suppliers and analogous compounds.[1][2][3][4] Researchers should always handle this chemical with care in a laboratory setting and consult their institution's safety guidelines.
Physicochemical Properties
| Property | Value | Source |
| Synonyms | DBCO-NH-PEG2-Amine; DBCO-NH-PEG2-CH2CH2NH2 | [2] |
| Molecular Formula | C25H29N3O4 | |
| Molecular Weight | 435.52 g/mol | |
| Purity | >95% to >98% | |
| Appearance | To be determined (likely a solid) | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| IUPAC Name | 3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide |
Safety and Handling
| Parameter | Guideline | Rationale & References |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat are mandatory. A face shield is recommended if there is a risk of splashing. | To prevent skin and eye contact with the potentially hazardous amine and DBCO moieties. General guidelines for handling chemicals, especially amines, recommend robust PPE. |
| Work Area | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. | To avoid inhalation of any fine particles or aerosols. |
| Storage | Store at -20°C in a dry, dark, and sealed container for long-term stability. For short-term storage (days to weeks), 0-4°C is acceptable. | Protects the compound from degradation due to moisture, light, and temperature fluctuations. |
| Handling | Equilibrate the vial to room temperature before opening to prevent moisture condensation. Prepare solutions fresh before use and avoid repeated freeze-thaw cycles. Shipped under ambient temperature as a non-hazardous chemical. | DBCO and amine functionalities can be sensitive to environmental conditions. |
| Disposal | Treat as hazardous chemical waste. The reactive DBCO group should be quenched before disposal. Collect waste in a sealed, clearly labeled container. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) guidelines for specific disposal protocols. | The strained alkyne of the DBCO group is highly reactive. Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. |
Biological Context and Signaling Pathway
This compound is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism is a powerful strategy in drug development for targeting proteins that are otherwise difficult to inhibit.
The signaling pathway exploited by PROTACs is the endogenous ubiquitin-proteasome system. The diagram below illustrates the mechanism of action for a PROTAC synthesized using a linker like this compound.
Experimental Protocols
The following are detailed methodologies for the use of this compound in a typical two-step bioconjugation experiment.
Part 1: Amine Coupling to a Carboxyl-Containing Molecule
This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid, such as a protein or a small molecule, using EDC/NHS chemistry.
Materials:
-
This compound
-
Carboxyl-containing molecule (e.g., Protein-COOH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES Buffer (0.1 M, pH 4.5-5.0)
-
Reaction Buffer: PBS (pH 7.2-7.5), amine-free
-
Quenching Buffer: Tris or glycine solution (1 M)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer.
-
Prepare the carboxyl-containing molecule in Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxyl-containing molecule, add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester.
-
-
Conjugation Reaction:
-
Immediately after activation, remove excess EDC and NHS using a desalting column equilibrated with Reaction Buffer.
-
Add the this compound stock solution to the activated molecule solution. A 10- to 50-fold molar excess of the DBCO linker is typically used.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15 minutes.
-
Purify the resulting DBCO-conjugated molecule using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted linker and byproducts.
-
Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the DBCO-conjugated molecule from Part 1 and an azide-containing molecule.
Materials:
-
Purified DBCO-conjugated molecule (from Part 1)
-
Azide-containing molecule (e.g., Azide-Fluorophore)
-
Reaction Buffer: PBS (pH 7.2-7.5) or other azide-free buffer
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the Reaction Buffer.
-
Add the azide-containing molecule to the solution of the purified DBCO-conjugated molecule. A 1.5- to 5-fold molar excess of the azide molecule is typically sufficient.
-
-
Click Reaction:
-
Incubate the reaction mixture for 1-4 hours at room temperature or at 37°C to increase the reaction rate. The reaction can also be performed overnight at 4°C.
-
-
Purification and Analysis:
-
Purify the final bioconjugate using an appropriate method such as desalting, dialysis, or chromatography to remove any unreacted azide-containing molecule.
-
Analyze the final product using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the two-part bioconjugation experiment described above.
References
A Technical Guide to DBCO-NHCO-PEG2-amine: A Versatile Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DBCO-NHCO-PEG2-amine, a bifunctional linker increasingly utilized in the fields of bioconjugation, drug delivery, and diagnostics. This document details its commercial availability, technical specifications, and key applications, with a focus on the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and diagrams of associated signaling pathways are provided to facilitate its practical implementation in research and development settings.
Introduction to this compound
This compound is a heterobifunctional linker that features a Dibenzocyclooctyne (DBCO) group and a primary amine, separated by a two-unit polyethylene glycol (PEG) spacer. The DBCO moiety allows for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules. This reaction is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes. The terminal primary amine provides a reactive handle for conjugation to molecules containing carboxylic acids, activated esters (such as NHS esters), or other amine-reactive functional groups. The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugate, which can be advantageous for in vivo applications.
Commercial Suppliers and Technical Data
A variety of chemical suppliers offer this compound and its derivatives. The following tables summarize the readily available technical information from prominent commercial vendors.
Table 1: Commercial Suppliers of this compound and Variants
| Supplier | Product Name | Catalog Number |
| BroadPharm | DBCO-PEG2-amine | BP-29733 |
| Precise PEG | This compound | AG-2111 |
| AxisPharm | DBCO-NH-PEG2-amine | AP10304 |
| MedKoo Biosciences | This compound | 124233 |
| InvivoChem | DBCO-PEG2-amine | V-1452 |
| MedChemExpress | DBCO-PEG2-amine | HY-140283 |
| TargetMol | This compound | T4M7X3 |
| Immunomart | This compound | IM-DBCO-NHCO-PEG2-amine |
Table 2: Technical Specifications of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₉N₃O₄ | BroadPharm[1], Precise PEG[2], MedKoo Biosciences[3] |
| Molecular Weight | 435.52 g/mol | BroadPharm[1], Precise PEG[2], MedKoo Biosciences |
| CAS Number | 2250216-96-5 | BroadPharm, InvivoChem, MedChemExpress |
| Purity | >95% or >98% (supplier dependent) | BroadPharm (>98%), Precise PEG (>96%), MedKoo Biosciences (>95%) |
| Solubility | Soluble in DMSO, DMF, DCM | BroadPharm |
| Storage Conditions | -20°C, protected from light and moisture | BroadPharm, MedKoo Biosciences |
Experimental Protocols
The utility of this compound lies in its ability to facilitate the assembly of complex biomolecules. Below are detailed protocols for its application in antibody labeling, a critical step in the creation of ADCs.
General Workflow for Antibody-Oligonucleotide Conjugation
This protocol outlines the steps for conjugating an azide-modified oligonucleotide to an antibody using a DBCO-NHS ester, which can be synthesized from this compound.
Methodology:
-
Antibody Preparation:
-
If the antibody solution contains interfering substances like BSA or sodium azide, it must be purified. This can be achieved using protein A/G affinity chromatography or centrifugal filtration devices.
-
Perform a buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.
-
Concentrate the antibody to a final concentration of 1-10 mg/mL.
-
-
Activation of Antibody with DBCO-NHS Ester:
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 20%.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes.
-
Remove excess, unreacted DBCO-NHS ester using a desalting column.
-
-
Copper-Free Click Reaction:
-
Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.
-
Incubate the reaction overnight at 4°C with gentle agitation.
-
-
Purification and Characterization:
-
Purify the antibody-oligonucleotide conjugate using a suitable chromatography method, such as size-exclusion or ion-exchange HPLC, to remove unreacted oligonucleotide.
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the final conjugate structure and purity.
-
Applications and Signaling Pathways
This compound is a key component in the synthesis of sophisticated biotherapeutics. Two prominent examples are Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent (payload) specifically to cancer cells. This is achieved by linking the payload to a monoclonal antibody that recognizes a tumor-specific antigen. This compound can be used to attach the payload to the antibody.
A common payload used in ADCs is maytansinoid DM1, a potent microtubule-targeting agent. The mechanism of action of an ADC carrying DM1 is depicted below.
Signaling Pathway of ADC-DM1 Induced Apoptosis:
Once the ADC is internalized and the DM1 payload is released into the cytoplasm, it binds to tubulin, inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Key signaling events include the activation of c-Jun N-terminal kinase (JNK), which can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, and activate pro-apoptotic proteins such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This compound can serve as a component of this linker.
The general mechanism of action for a PROTAC is illustrated below.
The Ubiquitin-Proteasome Signaling Pathway:
The UPS is a highly regulated enzymatic cascade. It begins with the activation of ubiquitin by the E1 activating enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. The PROTAC brings the target protein into close proximity with a specific E3 ubiquitin ligase, which then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. This process is repeated to form a polyubiquitin chain, which acts as a signal for degradation by the 26S proteasome. The proteasome recognizes and unfolds the polyubiquitinated protein, and its proteolytic core degrades the protein into small peptides. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Conclusion
This compound is a valuable and versatile tool for researchers in the life sciences. Its bifunctional nature, combining the power of copper-free click chemistry with amine reactivity, enables the construction of complex and highly specific bioconjugates. As demonstrated, this linker plays a crucial role in the development of next-generation therapeutics such as ADCs and PROTACs. The detailed protocols and an understanding of the associated signaling pathways provided in this guide are intended to empower scientists and drug development professionals to effectively utilize this technology in their research endeavors.
References
Methodological & Application
Application Notes and Protocols for DBCO-NHCO-PEG2-amine Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-NHCO-PEG2-amine is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a primary amine for conventional amide bond formation. The inclusion of a short polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation.[3]
This document provides detailed protocols for a two-step bioconjugation strategy utilizing this compound. The first step involves the conjugation of the amine group of the linker to a carboxyl group on a biomolecule (e.g., a protein) via EDC/NHS chemistry. The second step utilizes the DBCO group for a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an azide-modified molecule of interest.
Core Principles of the Bioconjugation Strategy
The overall workflow involves two key chemical reactions:
-
Amide Bond Formation via EDC/NHS Chemistry: The primary amine of this compound is coupled to a carboxyl group (-COOH) on a target molecule (Molecule A, e.g., a protein, antibody, or peptide). This reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester readily reacts with the primary amine of the this compound linker to form a stable amide bond.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group on the now-conjugated linker is a strained alkyne that reacts specifically and efficiently with an azide (-N3) group on a second molecule of interest (Molecule B) without the need for a cytotoxic copper catalyst. This bioorthogonal reaction forms a stable triazole linkage and can be performed under mild, physiological conditions, making it ideal for biological applications.
Data Presentation: Quantitative Parameters for Bioconjugation
Successful bioconjugation relies on optimizing reaction conditions. The following tables provide recommended starting parameters for the two-step conjugation protocol.
Table 1: Recommended Reaction Conditions for EDC/NHS-mediated Amine Coupling
| Parameter | Recommended Value | Notes |
| pH | ||
| Activation (EDC/NHS) | 4.5 - 6.0 | EDC activation of carboxyl groups is most efficient at a slightly acidic pH. |
| Amine Coupling | 7.2 - 8.0 | The reaction of the NHS ester with the primary amine is more efficient at a neutral to slightly basic pH. |
| Molar Excess of Reagents (relative to Molecule A) | ||
| EDC | 2 - 10 fold | A molar excess is required to drive the reaction. |
| NHS/Sulfo-NHS | 1.2 - 5 fold | Stabilizes the activated carboxyl group as an NHS ester. |
| This compound | 1.5 - 20 fold | The optimal ratio depends on the desired degree of labeling and should be determined empirically. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C with longer incubation times. |
| Incubation Time | ||
| Activation | 15 - 30 minutes | |
| Amine Coupling | 1 - 4 hours | Can be extended to overnight at 4°C. |
Table 2: Recommended Reaction Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 8.5 | SPAAC reactions are efficient under physiological conditions. |
| Molar Excess of Azide-Molecule B (relative to DBCO-Molecule A) | 1.5 - 10 fold | A molar excess of the azide-containing molecule can improve conjugation efficiency. |
| Temperature | Room Temperature (20-25°C) or 37°C | Reactions can be performed at 4°C, but will require longer incubation times. |
| Incubation Time | 4 - 12 hours | Can be extended to overnight, especially at lower temperatures. |
| Solvent | Aqueous buffer (e.g., PBS) | DMSO or DMF can be used as a co-solvent if the azide-containing molecule has low aqueous solubility, but the final concentration should be kept low (typically <10-20%) to avoid protein denaturation. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the labeling of a protein (Molecule A) containing accessible carboxyl groups with this compound.
Materials:
-
Protein (Molecule A) in a suitable buffer (e.g., MES Buffer for activation, PBS for coupling)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
If the storage buffer of the protein contains primary amines (e.g., Tris), exchange it for the Activation Buffer using a desalting column.
-
-
Activation of Protein Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Immediately after the activation step, exchange the buffer of the activated protein to the Coupling Buffer (pH 7.2) using a desalting column to remove excess EDC and Sulfo-NHS.
-
Add the desired molar excess (e.g., 10-20 fold) of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted this compound and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Determine the Degree of Labeling (DOL), which is the average number of DBCO molecules per protein. This can be achieved using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Confirm successful conjugation and assess the purity of the DBCO-labeled protein using SDS-PAGE and mass spectrometry.
-
Protocol 2: SPAAC Reaction of DBCO-labeled Protein with an Azide-modified Molecule
This protocol describes the copper-free click chemistry reaction between the DBCO-labeled protein (from Protocol 1) and an azide-modified molecule (Molecule B).
Materials:
-
DBCO-labeled protein (DBCO-Molecule A)
-
Azide-modified molecule (Azide-Molecule B)
-
Reaction Buffer: PBS, pH 7.4 (or other suitable amine and azide-free buffer)
Procedure:
-
Reaction Setup:
-
Dissolve the Azide-Molecule B in the Reaction Buffer. If the molecule is not water-soluble, it can be dissolved in a minimal amount of an organic solvent like DMSO first.
-
Add the Azide-Molecule B to the solution of DBCO-Molecule A. A 2 to 10-fold molar excess of the azide molecule is recommended to ensure efficient conjugation.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. For some applications, incubation at 37°C can increase the reaction rate.
-
-
Purification:
-
Purify the final conjugate to remove any unreacted Azide-Molecule B. The purification method will depend on the properties of the final conjugate and may include size-exclusion chromatography, affinity chromatography, or dialysis.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight, confirming the successful conjugation of Molecule B.
-
Further characterization by HPLC and mass spectrometry can be performed to assess the purity and confirm the identity of the final bioconjugate.
-
Mandatory Visualizations
Caption: Experimental workflow for the two-step bioconjugation using this compound.
Caption: Signaling pathway diagram illustrating the application of the bioconjugation protocol in the creation and action of an Antibody-Drug Conjugate (ADC).
References
Application Notes and Protocols for Protein Labeling with DBCO-NHCO-PEG2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent modification of proteins is a cornerstone of modern molecular biology, enabling the development of sophisticated tools for research, diagnostics, and therapeutics. DBCO-NHCO-PEG2-amine is a heterobifunctional linker that facilitates a two-step protein labeling strategy. It features a terminal amine group for initial conjugation to a protein and a dibenzocyclooctyne (DBCO) group for subsequent, highly specific and bioorthogonal ligation to an azide-containing molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry".[1][2]
The amine group of this compound can be covalently attached to the carboxyl groups of a protein (present on aspartic acid, glutamic acid residues, and the C-terminus) using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] The inclusion of a short polyethylene glycol (PEG2) spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate and reduce potential steric hindrance.[4]
This two-step approach offers significant advantages:
-
Bioorthogonality : The DBCO-azide reaction is highly selective and does not interfere with native biological functional groups, allowing for labeling in complex biological media and even on living cells.
-
Copper-Free Reaction : Unlike the classical copper-catalyzed click chemistry, SPAAC does not require a cytotoxic copper catalyst, making it suitable for in vivo applications.
-
Stable Linkage : Both the initial amide bond and the subsequent triazole ring formed during the SPAAC reaction are highly stable.
These application notes provide a detailed protocol for the labeling of proteins with this compound and subsequent conjugation to an azide-containing molecule.
Experimental Workflow and Signaling Pathway Diagrams
The overall experimental workflow involves two main stages: the initial labeling of the protein with the DBCO linker and the subsequent bioorthogonal conjugation to an azide-modified molecule.
An example of an application for a DBCO-labeled protein is in targeted drug delivery, where an antibody is first labeled with DBCO and then conjugated to an azide-modified drug.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for the protein labeling process. These values are general recommendations and may require optimization for specific proteins and applications.
Table 1: EDC/NHS Coupling Reaction Parameters
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO-amine:Protein) | 10 - 100 fold excess | A large excess of the amine-containing linker is used to favor the reaction with the protein's carboxyl groups over protein-protein crosslinking. |
| Molar Ratio (EDC:DBCO-amine) | 1.5 - 5 fold excess | Ensures efficient activation of the carboxyl groups. |
| Molar Ratio (NHS:EDC) | 1.2 - 2 fold excess | Stabilizes the activated intermediate, improving reaction efficiency. |
| pH of Activation Buffer | 4.5 - 6.0 | Optimal pH for EDC activation of carboxyl groups. A common buffer is 0.1 M MES. |
| pH of Conjugation Buffer | 7.2 - 8.5 | Optimal pH for the reaction of the NHS-activated carboxyl groups with the amine linker. A common buffer is PBS. |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |
| Reaction Time (Conjugation) | 2 hours to overnight | Can be performed at room temperature or 4°C. |
Table 2: SPAAC Reaction Parameters
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO-protein:Azide-molecule) | 1 : 1.5 - 3 | A slight excess of one component can drive the reaction to completion. The limiting reagent is typically the more precious component. |
| pH | 7.0 - 8.5 | The reaction is efficient at physiological pH. |
| Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate. |
| Reaction Time | 2 - 12 hours | Reaction progress can be monitored by HPLC or other analytical methods. |
Experimental Protocols
Protocol 1: Labeling of Protein with this compound
This protocol describes the covalent attachment of the DBCO linker to the carboxyl groups of a protein using EDC/NHS chemistry.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in Coupling Buffer. Ensure the buffer does not contain any primary amines.
-
-
Reagent Preparation:
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
-
Activation of Protein Carboxyl Groups:
-
Add the protein solution to a reaction tube.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the desired amount of this compound to be used.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to this compound:
-
Add a 10 to 100-fold molar excess of the this compound stock solution to the activated protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the DBCO-Labeled Protein:
-
Remove the excess, unreacted DBCO linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: SPAAC Reaction of DBCO-Labeled Protein with an Azide-Modified Molecule
This protocol describes the bioorthogonal conjugation of the DBCO-labeled protein to a molecule containing an azide group.
Materials:
-
Purified DBCO-labeled protein
-
Azide-modified molecule (e.g., fluorescent dye, biotin, drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified molecule in the Reaction Buffer.
-
In a reaction tube, combine the DBCO-labeled protein and the azide-modified molecule. A 1.5 to 3-fold molar excess of the azide-molecule over the DBCO-protein is a common starting point.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours. The reaction can be performed at room temperature or at 4°C for longer incubation times.
-
-
Purification of the Final Conjugate:
-
The final protein conjugate can be purified from unreacted small molecules using a desalting column, dialysis, or more advanced chromatographic techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC for higher purity.
-
Characterization of the Conjugate
1. Degree of Labeling (DOL) Determination by UV-Vis Spectroscopy:
The number of DBCO molecules conjugated to each protein can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × Correction Factor)] / ε_protein
-
DOL = (A₃₀₉ × ε_protein) / ([A₂₈₀ - (A₃₀₉ × Correction Factor)] × ε_DBCO)
Where:
-
A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm (typically ~12,000 cm⁻¹M⁻¹).
-
The Correction Factor accounts for the absorbance of the DBCO group at 280 nm (provided by the reagent manufacturer).
2. HPLC Analysis:
Reverse-phase HPLC (RP-HPLC) can be used to assess the purity of the conjugate. The conjugation of the hydrophobic DBCO group to the protein will typically result in a noticeable increase in retention time compared to the unlabeled protein.
3. Mass Spectrometry:
Mass spectrometry (e.g., ESI-MS or MALDI-TOF) provides a precise measurement of the molecular weight of the conjugate, confirming the covalent attachment of the DBCO linker. The mass increase should correspond to the molecular weight of the this compound linker minus one molecule of water.
Stability and Storage
-
DBCO-labeled proteins can be stored at -20°C for several weeks, though a gradual loss of reactivity of the DBCO group may occur over time.
-
For long-term storage, it is advisable to avoid buffers containing azides or thiols.
-
The final protein conjugate, with the stable triazole linkage, is generally very stable and can be stored under standard conditions for the protein of interest.
By following these protocols and guidelines, researchers can effectively utilize this compound for the robust and specific labeling of proteins for a wide range of applications in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. DBCO-PEG2-amine, 2250216-96-5 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Cell Surface Labeling with DBCO-NHCO-PEG2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of DBCO-NHCO-PEG2-amine in cell surface labeling experiments. The primary method described is a two-step bioorthogonal labeling strategy involving metabolic glycoengineering followed by a copper-free click chemistry reaction.
This powerful technique allows for the specific covalent attachment of probes (e.g., fluorophores, biotin) to the surface of living cells, enabling a wide range of applications in cell tracking, imaging, and analysis. The core of this method is the strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and biocompatible reaction between a dibenzocyclooctyne (DBCO) group and an azide.[1][2][]
Principle of the Method
The cell surface labeling process using this compound typically involves two key stages:
-
Metabolic Labeling: Cells are cultured with an unnatural sugar analog containing an azide group, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).[4] The cells' metabolic machinery processes this sugar and incorporates it into the glycan chains of newly synthesized glycoproteins, which are then displayed on the cell surface.[5] This step effectively engineers the cell surface to present bioorthogonal azide handles.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified cells are then treated with a molecule conjugated to this compound. The DBCO group on the probe reacts specifically and spontaneously with the azide groups on the cell surface glycans via SPAAC. This forms a stable covalent triazole linkage, effectively labeling the cell surface. The amine group on the this compound allows for its prior conjugation to a desired probe, such as a fluorescent dye or biotin.
Data Presentation: Quantitative Parameters
The efficiency of cell surface labeling via SPAAC is influenced by several factors, including the specific reagents used, their concentrations, and reaction times. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Key Parameters for DBCO-Based Labeling
| Parameter | Typical Range | Notes |
|---|---|---|
| Ac₄ManNAz Concentration | 25-50 µM | Optimal concentration can vary between cell types. Titration is recommended. |
| Metabolic Incubation Time | 24-48 hours | Allows for sufficient incorporation of the azido sugar into cell surface glycans. |
| DBCO-Probe Concentration | 10-50 µM | Higher concentrations can increase signal but may also lead to higher background. |
| SPAAC Reaction Time | 15-60 minutes | The reaction is typically rapid at 37°C. |
| Labeling Temperature | 37°C | Reaction proceeds efficiently at physiological temperatures. |
Table 2: Comparison of Bioorthogonal Reaction Rates
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~10⁻¹ - 10¹ | Bioorthogonal, no catalyst required, ideal for live cells. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~10² - 10³ | Requires copper catalyst, which can be toxic to cells. |
| Staudinger Ligation | ~10⁻³ - 10⁻² | Bioorthogonal but generally has slower kinetics than SPAAC. |
Experimental Protocols
Protocol 1: Conjugation of a Fluorophore to this compound
This protocol describes the preparation of a DBCO-fluorophore conjugate for subsequent use in cell labeling. This step is necessary if a pre-made conjugate is not commercially available. The amine group of this compound is reacted with an N-hydroxysuccinimide (NHS) ester of a fluorophore.
Materials:
-
This compound
-
Fluorophore-NHS ester (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4-8.0)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Dissolve the Fluorophore-NHS ester in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Dissolve this compound in reaction buffer.
-
Add the Fluorophore-NHS ester stock solution to the this compound solution at a 1.2-fold molar excess.
-
Add a small amount of TEA or DIPEA to raise the pH to ~8.0, which facilitates the reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the resulting DBCO-fluorophore conjugate by passing the reaction mixture through a size-exclusion chromatography column to remove unreacted fluorophore.
-
Determine the concentration and degree of labeling of the conjugate using spectrophotometry.
Protocol 2: Two-Step Cell Surface Labeling
This protocol details the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization by microscopy or flow cytometry.
Materials:
-
Adherent or suspension mammalian cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (prepared in Protocol 1 or commercially available)
-
Hoechst 33342 or DAPI for nuclear counterstaining (for microscopy)
-
Imaging medium (e.g., FluoroBrite DMEM) or Flow Cytometry Buffer (e.g., PBS with 1% BSA)
Procedure:
Step 1: Metabolic Labeling
-
Seed cells in an appropriate culture vessel (e.g., multi-well plate, flask) and allow them to adhere overnight (for adherent cells).
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. A vehicle-only (DMSO) control should be run in parallel.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).
Step 2: SPAAC Reaction (Click Chemistry)
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium or PBS to a final concentration of 20-50 µM.
-
For adherent cells, wash twice with warm PBS. For suspension cells, pellet by centrifugation and resuspend in warm PBS, repeating twice.
-
Add the DBCO-fluorophore solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
Step 3: Washing and Analysis
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
For Fluorescence Microscopy:
-
Add a nuclear counterstain like Hoechst 33342 or DAPI, if desired.
-
Replace the final wash with an appropriate imaging medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and nuclear stain.
-
-
For Flow Cytometry:
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cell population on a flow cytometer using the appropriate laser and emission filter for the fluorophore. Compare the fluorescence intensity of labeled cells to control cells (no Ac₄ManNAz).
-
Visualizations
Caption: Workflow for cell surface labeling via metabolic glycoengineering and SPAAC.
Caption: The bioorthogonal SPAAC reaction between a cell surface azide and a DBCO probe.
References
Revolutionizing Drug Delivery: Harnessing the Power of DBCO-NHCO-PEG2-amine
Introduction
In the rapidly evolving landscape of targeted therapeutics, the precise and stable linkage of bioactive molecules to delivery vectors is paramount. DBCO-NHCO-PEG2-amine has emerged as a critical heterobifunctional linker, enabling the development of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a terminal amine for conventional amide bond formation, offers researchers a versatile tool for creating highly specific and potent therapeutic agents. The short polyethylene glycol (PEG2) spacer enhances solubility and reduces steric hindrance without significantly increasing the linker's overall size.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in drug delivery systems, aimed at researchers, scientists, and drug development professionals.
Key Features and Applications
This compound is a bifunctional molecule that facilitates the conjugation of two different molecules.[1] Its primary applications in drug delivery include:
-
Antibody-Drug Conjugates (ADCs): Covalently linking potent cytotoxic drugs to monoclonal antibodies (mAbs) that target tumor-specific antigens. This approach minimizes systemic toxicity by delivering the drug directly to cancer cells.
-
PROTACs: Synthesizing heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the ubiquitin-proteasome system.[3][4]
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands or therapeutic payloads to enhance their efficacy and specificity.
-
Bioconjugation: General labeling and modification of proteins, peptides, and other biomolecules for various research and diagnostic applications.
The core of its utility lies in the bioorthogonal nature of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. The DBCO group reacts specifically and efficiently with an azide-functionalized molecule under mild, physiological conditions, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. The amine group can be readily coupled to carboxylic acids or activated esters to form stable amide bonds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C25H29N3O4 | |
| Molecular Weight | 435.52 g/mol | |
| Purity | Typically >95% (determined by HPLC) | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protected from light and moisture | |
| UV Absorbance Maximum | ~310 nm (for DBCO group) |
Experimental Protocols
The following section details generalized protocols for the use of this compound in the synthesis of ADCs and the functionalization of nanoparticles. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a two-step process for conjugating an azide-modified drug to an antibody using a DBCO-linker. The process involves first activating the antibody with a DBCO-NHS ester, which is a common precursor, followed by the copper-free click reaction with the drug.
Workflow for ADC Synthesis
Caption: Workflow for the two-step synthesis of an ADC using a DBCO linker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
DBCO-PEG-NHS ester (e.g., DBCO-NHCO-PEG2-NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Azide-modified cytotoxic drug
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., PD-10) or dialysis equipment for purification
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
Part A: Antibody Activation with DBCO-NHS Ester
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 20% to maintain antibody stability.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Quenching: Add a small volume of quenching buffer (e.g., 10 µL of 1 M Tris-HCl, pH 8.0) to react with any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column or dialysis against PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL), i.e., the number of DBCO molecules per antibody, by measuring the absorbance at 280 nm (for the antibody) and 309 nm (for DBCO).
Part B: Conjugation of Azide-Modified Drug via Click Chemistry
-
Reaction Setup: To the purified DBCO-activated antibody, add a 2- to 4-fold molar excess of the azide-modified drug.
-
Incubation: Incubate the reaction mixture overnight (12-18 hours) at 4°C with gentle mixing. Reaction times can be shorter (2-4 hours) at room temperature, but this should be optimized.
-
Purification: Purify the final ADC conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to remove excess drug and other impurities.
-
Characterization: Analyze the final conjugate by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and mass spectrometry (MS) to confirm the identity and purity of the ADC.
Protocol 2: Functionalization of Carboxyl-Terminated Nanoparticles
This protocol describes the functionalization of nanoparticles with carboxyl groups on their surface using this compound, followed by conjugation of a targeting ligand.
Workflow for Nanoparticle Functionalization
Caption: General workflow for the functionalization of carboxylated nanoparticles.
Materials:
-
Carboxyl-terminated nanoparticles (e.g., polymeric nanoparticles, liposomes with carboxylated lipids)
-
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
This compound
-
Anhydrous DMSO
-
Azide-modified targeting ligand (e.g., peptide, aptamer)
-
Wash Buffer (e.g., PBS, pH 7.4)
Procedure:
Part A: Activation of Nanoparticle Carboxyl Groups
-
Nanoparticle Preparation: Disperse the carboxyl-terminated nanoparticles in Activation Buffer.
-
Activation: Add a molar excess of EDC and NHS to the nanoparticle suspension. The optimal ratio of EDC/NHS to carboxyl groups should be determined empirically.
-
Incubation: Incubate for 30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups, forming NHS esters.
Part B: Conjugation of this compound
-
Linker Preparation: Dissolve this compound in a minimal amount of DMSO.
-
Conjugation: Add the this compound solution to the activated nanoparticle suspension.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Purification: Purify the DBCO-functionalized nanoparticles by centrifugation and resuspension in Wash Buffer. Repeat the washing steps to remove unreacted reagents.
Part C: Click Chemistry Reaction with Targeting Ligand
-
Reaction Setup: Resuspend the purified DBCO-functionalized nanoparticles in PBS, pH 7.4.
-
Ligand Addition: Add the azide-modified targeting ligand to the nanoparticle suspension.
-
Incubation: Incubate for 4-12 hours at room temperature with gentle mixing.
-
Final Purification: Purify the final conjugated nanoparticles by centrifugation or size-exclusion chromatography to remove the excess ligand.
-
Characterization: Characterize the nanoparticles at each stage using techniques such as Dynamic Light Scattering (DLS) to monitor changes in size and Polydispersity Index (PDI), and Zeta Potential measurements to assess changes in surface charge.
Quantitative Data Summary
The efficiency of conjugation and the properties of the resulting drug delivery system are critical for their therapeutic success. The following tables summarize key quantitative data related to the use of DBCO linkers.
Table 1: Reaction Kinetics of DBCO with Azides (SPAAC)
| Cyclooctyne Reagent | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| DBCO | Benzyl Azide | ~0.24 | |
| DBCO | Phenyl Azide | ~0.033 | |
| DBCO-Herceptin | Azide-fluorophore | ~0.14 - 0.28 |
Note: Reaction rates can be influenced by the specific DBCO derivative, the nature of the azide, solvent conditions, and temperature.
Table 2: Representative Molar Excess and Reaction Times for Bioconjugation
| Application | Reagent Molar Excess (vs. Substrate) | Typical Reaction Time | Temperature | Reference(s) |
| Antibody Activation with DBCO-NHS Ester | 20-30 fold | 60 minutes | Room Temp. | |
| SPAAC for ADC Synthesis (DBCO-Ab + Azide-Drug) | 2-4 fold | 12-18 hours | 4°C | |
| Nanoparticle Functionalization (SPAAC) | 1.5-5 fold (Azide-ligand to DBCO-NP) | 4-12 hours | Room Temp. |
Table 3: Expected Physicochemical Changes in Nanoparticle Functionalization
| Stage of Functionalization | Expected Change in Size (DLS) | Expected Change in PDI | Expected Change in Zeta Potential |
| Carboxylated Nanoparticle | Baseline | Baseline | Negative |
| After DBCO-amine conjugation | Slight increase | Minimal change | Less negative or near-neutral |
| After targeting ligand conjugation | Further increase | May slightly increase | Dependent on ligand charge |
Note: These are general trends, and the actual changes will depend on the specific nanoparticles, linkers, and ligands used.
Conclusion
This compound is a powerful and versatile linker that plays a crucial role in the development of next-generation drug delivery systems. Its heterobifunctional nature allows for a modular and efficient approach to constructing complex bioconjugates. The protocols and data provided herein offer a comprehensive guide for researchers to harness the potential of this linker in creating targeted therapies with improved efficacy and reduced side effects. As with any bioconjugation strategy, optimization of reaction conditions is essential to achieve the desired product with high yield and purity.
References
Application Notes and Protocols for Surface Functionalization Using DBCO-NHCO-PEG2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization with biomolecules is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and fundamental research. A highly effective method for achieving stable and specific biomolecule immobilization is through copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This protocol details the use of a heterobifunctional linker, DBCO-NHCO-PEG2-amine, to prepare dibenzocyclooctyne (DBCO)-functionalized surfaces ready for the covalent attachment of azide-modified biomolecules.
The this compound linker possesses two key functionalities: a terminal amine group and a DBCO group, separated by a short polyethylene glycol (PEG) spacer. The amine group allows for covalent attachment to surfaces rich in carboxylic acids or activated esters (e.g., NHS esters). The DBCO group provides a reactive handle for the specific and efficient conjugation of azide-containing molecules such as proteins, peptides, nucleic acids, or small molecules, without the need for a cytotoxic copper catalyst.[1][2][3] The integrated PEG2 spacer enhances hydrophilicity, which can help to reduce non-specific binding of proteins and other molecules to the surface and minimizes steric hindrance.[1][4]
Key Features & Applications:
-
Bioorthogonal Chemistry: The reaction between DBCO and an azide is highly specific and does not interfere with biological processes, making it ideal for use in complex biological systems.
-
Copper-Free: Eliminates the concern of copper cytotoxicity, crucial for applications involving live cells or sensitive biomolecules.
-
Stable Linkage: Forms a stable triazole linkage, ensuring the long-term immobilization of the target molecule.
-
Reduced Non-Specific Binding: The hydrophilic PEG spacer helps to create a protein-repellent surface, minimizing background noise in assays.
-
Versatile Applications: Applicable for the development of biosensors, microarrays, targeted drug delivery systems, and platforms for studying cell-surface interactions.
Quantitative Data Summary
The efficiency of surface functionalization and subsequent biomolecule conjugation can be influenced by several factors including the density of reactive groups on the surface, the concentration of the linker and biomolecule, and reaction conditions.
| Parameter | Typical Value/Range | Significance | Citations |
| DBCO Incorporation Efficiency | Varies (dependent on surface and reaction conditions) | Higher incorporation leads to a greater capacity for biomolecule immobilization. Can be quantified using fluorescence-based assays. | |
| Reaction Time (SPAAC) | 2-12 hours at room temperature | The reaction is generally efficient, with significant conjugation occurring within a few hours. | |
| Immobilized Biomolecule Density | Application-dependent (e.g., µg/mL to mg/mL) | Optimized for specific applications to ensure desired activity and minimize steric hindrance. | |
| Reduction in Non-Specific Binding | Up to 10-fold decrease | The PEG spacer significantly reduces the non-specific adsorption of proteins, improving signal-to-noise ratios in assays. | |
| Force Stability of Linkage | Can withstand high forces (>100 pN) | The covalent bond formed is robust, making it suitable for applications like single-molecule force spectroscopy. |
Experimental Workflow
The overall process involves a two-stage approach: first, the activation of a carboxylated surface and subsequent reaction with this compound to create a DBCO-functionalized surface. Second, the specific immobilization of an azide-modified biomolecule onto this surface via a copper-free click reaction.
Caption: Experimental workflow for surface functionalization.
Detailed Experimental Protocols
Protocol 1: Preparation of a DBCO-Functionalized Surface
This protocol describes the covalent attachment of this compound to a surface containing carboxylic acid groups.
Materials:
-
Carboxylated surface (e.g., carboxyl-functionalized glass slide, nanoparticle, or sensor chip)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Surface Preparation:
-
Thoroughly clean the carboxylated surface according to the manufacturer's instructions to remove any contaminants.
-
Equilibrate the surface by washing with Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO at a concentration of 100 mM each.
-
Immediately before use, prepare a solution of EDC and NHS in Activation Buffer. A common starting concentration is a 1.5 to 2-fold molar excess of both EDC and NHS relative to the estimated number of carboxyl groups on the surface.
-
Incubate the surface with the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation. This reaction forms a reactive NHS ester on the surface.
-
-
Linker Conjugation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 mM) in Reaction Buffer.
-
Aspirate the EDC/NHS solution from the activated surface and immediately add the this compound solution, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the linker solution and wash the surface thoroughly three times with PBST to remove any unreacted linker and by-products.
-
The surface is now DBCO-functionalized and ready for the immobilization of azide-modified biomolecules.
-
Protocol 2: Immobilization of Azide-Modified Biomolecules
This protocol outlines the copper-free click chemistry reaction to attach an azide-containing biomolecule to the DBCO-functionalized surface.
Materials:
-
DBCO-functionalized surface (from Protocol 1)
-
Azide-modified biomolecule (e.g., protein, antibody, oligonucleotide)
-
Reaction Buffer: 1X PBS, pH 7.4 (or other amine-free and azide-free buffer)
-
Washing Buffer: PBST
-
Blocking Buffer (optional): e.g., 1% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Prepare Biomolecule Solution:
-
Dissolve the azide-modified biomolecule in the Reaction Buffer to the desired concentration. This will need to be optimized for each specific application, but a typical starting range is in the µg/mL to mg/mL range.
-
-
Immobilization Reaction:
-
Add the biomolecule solution to the DBCO-functionalized surface.
-
Incubate the reaction for 2-4 hours at room temperature or 4-12 hours at 4°C with gentle agitation. To drive the reaction to completion, a 1.5 to 3-fold molar excess of the azide-modified biomolecule relative to the surface DBCO groups can be used.
-
-
Washing:
-
Remove the biomolecule solution and wash the surface extensively with PBST to remove any non-covalently bound molecules.
-
-
Blocking (Optional):
-
To prevent non-specific binding in subsequent assays, the surface can be incubated with a Blocking Buffer for 1 hour at room temperature.
-
Wash the surface again with PBST. The surface is now ready for use in downstream applications.
-
Characterization of Functionalized Surfaces
Several techniques can be employed to confirm the successful functionalization of the surface at each stage.
| Characterization Technique | Purpose | Expected Outcome |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Increase in the nitrogen signal after immobilization of this compound and the azide-biomolecule. |
| Contact Angle Measurement | To assess changes in surface hydrophilicity. | A decrease in the water contact angle is expected after PEGylation, indicating a more hydrophilic surface. |
| Fluorescence Microscopy | To visualize the immobilization of fluorescently labeled biomolecules. | A fluorescent signal should be observed on the surface after incubation with a fluorescently tagged azide-biomolecule. |
| Atomic Force Microscopy (AFM) | To characterize the surface topography. | Changes in surface roughness and morphology can indicate the successful attachment of molecules. |
| Surface Plasmon Resonance (SPR) | To monitor the binding of molecules to the surface in real-time. | An increase in the SPR signal upon binding of the DBCO-linker and the azide-biomolecule. |
Signaling Pathway Example: Targeted Cell Capture
Surfaces functionalized with specific antibodies can be used to capture cells expressing the corresponding antigen. This has applications in diagnostics, cell sorting, and studying cell signaling. The following diagram illustrates the logical relationship for a targeted cell capture application.
References
Application Notes and Protocols for Labeling Oligonucleotides with DBCO-NHCO-PEG2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of oligonucleotides with functional moieties is a critical process in the development of novel diagnostics, therapeutics, and research tools. Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a robust and bioorthogonal method for labeling biomolecules.[1] This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1]
These application notes provide a detailed protocol for the covalent attachment of a DBCO-NHCO-PEG2-amine moiety to an amine-modified oligonucleotide. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance between the oligonucleotide and the molecule to be conjugated.[1] The resulting DBCO-labeled oligonucleotide is primed for highly efficient and specific conjugation to any azide-containing molecule.
Principle of the Method
The labeling process is a two-step procedure. First, an oligonucleotide is synthesized with a primary amine group at a specific position, such as the 5' or 3' terminus. Second, this amino-modified oligonucleotide is reacted with a pre-activated DBCO-NHCO-PEG2-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with the primary amine on the oligonucleotide to form a stable amide bond.
Data Presentation
Table 1: Recommended Reaction Conditions for Oligonucleotide Labeling with DBCO-NHCO-PEG2-NHS Ester
| Parameter | Recommended Condition | Notes |
| Oligonucleotide Concentration | 1-5 mM | Dissolved in conjugation buffer. |
| Molar Excess of DBCO-NHS Ester | 6 to 10-fold | A 10-fold molar excess is a good starting point. Higher excesses can lead to precipitation. |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate/Carbonate | A pH of 9 is optimal for the reaction between the NHS ester and the amine. |
| Reaction Temperature | Room Temperature (20-25°C) | Incubation can also be performed at 4°C or 37°C, which may affect reaction time. |
| Reaction Time | 2-4 hours to overnight | Reaction completion can vary from 4 to 17 hours depending on the specific reactants. |
| Quenching (Optional) | 1.5 M Hydroxylamine, pH 8.5 | Can be used to stop the reaction. |
Table 2: Comparison of Purification Methods for DBCO-Labeled Oligonucleotides
| Purification Method | Principle | Purity Achieved | Advantages | Disadvantages |
| Desalting Column (e.g., Glen Gel-Pak™) | Size exclusion chromatography | Good | Quick removal of salts and small molecules. | May not efficiently remove unreacted DBCO-NHS ester. |
| Cartridge Purification (e.g., Glen-Pak™) | Reverse-phase chromatography | High (>85%) | Efficient removal of failure sequences and unreacted reagents due to the hydrophobicity of the DBCO group. | Purity may be lower than HPLC for very long oligonucleotides. |
| Reverse-Phase HPLC (RP-HPLC) | High-performance liquid chromatography based on hydrophobicity | Very High (>90% to >99%) | Gold standard for high purity. The DBCO-conjugated oligonucleotide has a longer retention time. | More time-consuming and requires specialized equipment. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge | Highest (>95%) | Excellent resolution for long oligonucleotides and removal of n-1 sequences. | More complex and lower recovery yields. |
Table 3: Characterization of DBCO-Labeled Oligonucleotides
| Analytical Method | Purpose | Key Parameters |
| UV-Vis Spectroscopy | Quantification and determination of labeling efficiency | Measure absorbance at 260 nm for oligonucleotide concentration and 309 nm for DBCO concentration. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirmation of successful conjugation and purity assessment | Determine the molecular weight of the final product. |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment | A single, sharp peak with a longer retention time than the unlabeled oligonucleotide indicates a pure product. |
Experimental Protocols
Preparation of Reagents
-
Amino-Modified Oligonucleotide:
-
Synthesize the oligonucleotide with a 5' or 3' amine modifier.
-
Purify the amine-modified oligonucleotide using standard methods (e.g., desalting or cartridge purification) to remove synthesis and deprotection byproducts.
-
Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a stock concentration of 1-5 mM.
-
-
Conjugation Buffer:
-
Prepare a 1 M sodium bicarbonate/sodium carbonate buffer solution.
-
Adjust the pH to 9.0.
-
Filter sterilize the buffer.
-
-
DBCO-NHCO-PEG2-NHS Ester Solution:
-
Important: The NHS ester is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.
-
Labeling Reaction
-
In a microcentrifuge tube, combine the following:
-
Amino-modified oligonucleotide solution (to a final concentration of ~0.1-0.2 µmoles).
-
1/10th volume of 10X conjugation buffer (e.g., 10 µL for a 100 µL reaction).
-
Nuclease-free water to adjust the volume.
-
-
Add the freshly prepared DBCO-NHCO-PEG2-NHS ester solution to the oligonucleotide solution to achieve the desired molar excess (e.g., a 6-fold molar excess).
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 2-4 hours or overnight in the dark.
Purification of the DBCO-Labeled Oligonucleotide
Option A: Desalting Column (for rapid cleanup)
-
Equilibrate a desalting column (e.g., Glen Gel-Pak™) according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the DBCO-labeled oligonucleotide with nuclease-free water. The labeled oligonucleotide will elute in the void volume, while smaller molecules like unreacted DBCO-NHS ester and salts will be retained.
Option B: Reverse-Phase HPLC (for high purity)
-
The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated, amino-modified oligonucleotide due to the hydrophobicity of the DBCO group.
-
Set up an RP-HPLC system with a suitable C18 column.
-
Use a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.
-
Inject the reaction mixture onto the column.
-
Collect the fractions corresponding to the major peak with the longer retention time.
-
Combine the pure fractions and lyophilize.
Characterization of the DBCO-Labeled Oligonucleotide
-
Quantification:
-
Resuspend the purified, lyophilized DBCO-labeled oligonucleotide in nuclease-free water.
-
Measure the absorbance at 260 nm to determine the oligonucleotide concentration.
-
-
Mass Spectrometry:
-
Analyze the purified product by ESI-MS or MALDI-TOF mass spectrometry to confirm the molecular weight of the conjugated oligonucleotide.
-
Mandatory Visualization
Caption: Experimental workflow for labeling oligonucleotides with DBCO.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive DBCO-NHS ester (hydrolyzed) - Suboptimal pH | - Prepare fresh DBCO-NHS ester solution immediately before use. - Ensure the conjugation buffer is at pH 9. |
| Degradation of Oligonucleotide | - pH of the reaction is too high or too low. | - Ensure the conjugation buffer is within the recommended pH range of 7-9. |
| Difficulty in Purification | - Unconjugated and conjugated oligos co-elute. | - Optimize the purification method. For HPLC, adjust the gradient. For cartridge purification, ensure proper loading and washing conditions. |
| Precipitation during reaction | - Molar excess of DBCO reagent is too high. | - Reduce the molar excess of the DBCO-NHS ester. |
References
Application Notes and Protocols for DB-CO-NHCO-PEG2-Amine Reaction with Azide-Modified Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-free click chemistry reaction, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become a cornerstone in bioconjugation due to its high efficiency, selectivity, and biocompatibility.[1] This reaction enables the covalent ligation of a dibenzocyclooctyne (DBCO) moiety with an azide-functionalized molecule under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2] DBCO-NHCO-PEG2-amine is a heterobifunctional linker that incorporates a highly reactive DBCO group for click chemistry and a terminal primary amine for conjugation to a molecule of interest. The short polyethylene glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance during conjugation.[3][4]
These application notes provide detailed protocols for the use of this compound in a two-step conjugation process. First, the terminal amine of the linker is conjugated to a molecule of interest (e.g., a protein, antibody, or small molecule) containing a reactive functional group such as a carboxylic acid. Subsequently, the DBCO-functionalized molecule is reacted with an azide-modified molecule to form a stable triazole linkage.
Data Presentation
Table 1: Quantitative Data for SPAAC Reactions with DBCO Linkers
| Parameter | Value | References |
| Molar Excess of DBCO Reagent (for initial labeling) | 10- to 40-fold molar excess over the protein. | |
| Molar Excess of Azide Moiety (for click reaction) | 1.5 to 10-fold molar excess over the DBCO-labeled molecule. | |
| Typical Reaction Time (DBCO labeling) | 60 minutes at room temperature. | |
| Typical Reaction Time (SPAAC) | 1 to 24 hours at room temperature or 4°C. | |
| Optimal pH for NHS ester coupling to amines | 7.0 - 9.0 | |
| Optimal pH for SPAAC Reaction | 7.0 - 7.5 | |
| Second-Order Rate Constants for DBCO-Azide Reaction | ~0.14 - 0.37 M⁻¹s⁻¹ | |
| Increase in SPAAC reaction rate with PEG linker | 31 ± 16% |
Table 2: Recommended Reaction Buffer Conditions
| Reaction Step | Recommended Buffers | pH Range | Key Considerations |
| Carboxylic Acid Activation & Amine Coupling | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Optimal for EDC/NHS activation. |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.5 | Suitable for the amine coupling step. | |
| Borate Buffer | 8.0 - 8.5 | Can also be used for amine coupling. | |
| Copper-Free Click Reaction (SPAAC) | Phosphate Buffered Saline (PBS) | 7.0 - 7.4 | Widely compatible with biomolecules. |
| HEPES Buffer | 7.0 - 7.5 | A non-amine containing buffer suitable for click chemistry. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxyl-Containing Molecule
This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid group (e.g., a protein or small molecule) using EDC/NHS chemistry.
Materials:
-
This compound
-
Molecule of interest with a terminal carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: MES buffer, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer (e.g., 10 mg/mL).
-
Dissolve the carboxyl-containing molecule in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, add the carboxyl-containing molecule.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid by forming an NHS ester.
-
-
Conjugation to this compound:
-
Immediately add a 1.5 to 5-fold molar excess of the this compound stock solution to the activated molecule.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove the excess, unreacted DBCO-linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between the DBCO-functionalized molecule (from Protocol 1) and an azide-modified molecule.
Materials:
-
DBCO-functionalized molecule (from Protocol 1)
-
Azide-modified molecule (e.g., azide-modified protein, peptide, or small molecule)
-
Reaction Buffer: PBS, pH 7.4 or other suitable aqueous buffer. Important: Avoid buffers containing sodium azide.
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-functionalized and azide-modified molecules in the Reaction Buffer.
-
Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. Reaction times can vary depending on the concentration and reactivity of the reactants.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from excess unreacted molecules using size-exclusion chromatography (SEC), HPLC, or another appropriate chromatographic method.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.
-
Assess the purity of the conjugate by SEC-HPLC.
-
Confirm successful conjugation using mass spectrometry.
-
Mandatory Visualization
Caption: Experimental workflow for the two-step bioconjugation using this compound.
Caption: Chemical pathway for bioconjugation with this compound.
References
Applications of DBCO-PEG-Amine Linkers in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Application Note: Enhancing Chemical Cross-Linking Mass Spectrometry (CX-MS) through Bio-orthogonal Enrichment
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Chemical cross-linking mass spectrometry (CX-MS) has emerged as a powerful technique for identifying PPIs and providing structural insights into protein complexes within their native environment. A significant challenge in CX-MS is the low abundance of cross-linked peptides in complex biological samples, which complicates their detection and identification by mass spectrometry.
DBCO-NHCO-PEG2-amine and similar DBCO-PEG-amine linkers are key reagents in advanced CX-MS workflows designed to overcome this challenge. These bifunctional linkers leverage the power of copper-free "click chemistry" for the highly efficient and specific enrichment of cross-linked peptides.
The workflow typically involves an azide-functionalized cross-linker, such as Azide-A-DSBSO (disuccinimidyl bis-sulfoxide containing an azide group), which is used to covalently link interacting proteins in vivo or in situ. After cell lysis and proteolytic digestion, the resulting peptide mixture contains a small fraction of azide-tagged cross-linked peptides.
This is where the DBCO-PEG-amine linker plays a critical role. The amine terminus of the linker is used to covalently attach it to a solid support, such as NHS-activated sepharose or magnetic beads, creating "DBCO beads". The complex peptide mixture is then incubated with these beads. The dibenzocyclooctyne (DBCO) group on the beads reacts specifically and spontaneously with the azide group on the cross-linked peptides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This highly efficient and bio-orthogonal reaction ensures that only the azide-tagged peptides are captured, while unmodified peptides are washed away.
The enriched cross-linked peptides can then be eluted from the beads for analysis by LC-MS/MS. This enrichment strategy dramatically increases the number of identifiable cross-links, enabling a deeper and more comprehensive analysis of protein interaction networks.[1][2][3][4] The incorporation of a PEG spacer in the linker, as in this compound, enhances the hydrophilicity of the reagent, which can improve solubility and reduce non-specific binding during the enrichment process.
Key Applications in Proteomics:
-
Mapping Protein-Protein Interaction Networks: Elucidating complex interaction networks on a proteome-wide scale.[3]
-
Structural Elucidation of Protein Complexes: Providing distance constraints for computational modeling of protein complex structures.
-
Studying Dynamic Interactions: Capturing transient or weak protein interactions that are difficult to detect with other methods.
Quantitative Data Summary
The following table summarizes the significant improvement in the identification of cross-linked peptides achieved by incorporating a DBCO-based enrichment step into the CX-MS workflow. The data is adapted from a study using an azide-tagged cross-linker and DBCO-functionalized beads for enrichment.
| Sample | Condition | Background Proteome | Unique Cross-Links Identified | Reference |
| Recombinant Cas9 Protein (20 µg) | No Enrichment | None | ~100 | |
| Recombinant Cas9 Protein (20 µg) | DBCO Bead Enrichment | None | 580 | |
| E. coli Ribosome (20 µg) | DBCO Bead Enrichment | 1:2 (HEK peptides) | ~100 | |
| E. coli Ribosome (20 µg) | DBCO Bead Enrichment | 1:100 (HEK peptides) | ~100 | |
| E. coli Ribosome (0.25 µg) | DBCO Bead Enrichment | 100 µg HEK peptides | >50 |
Table 1: Comparison of the number of unique cross-links identified with and without DBCO-bead enrichment. The data demonstrates a greater than 5-fold increase in identified cross-links for a pure protein system and highlights the high sensitivity and efficiency of the enrichment even in the presence of a complex background proteome.
Experimental Protocols
Protocol 1: Preparation of DBCO-Functionalized Beads
This protocol describes the coupling of a DBCO-amine linker (e.g., this compound) to NHS-activated beads.
Materials:
-
NHS-activated Sepharose or magnetic beads (e.g., Cytiva, Cube Biotech)
-
DBCO-amine linker (e.g., this compound)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethanolamine or Tris buffer
-
Wash buffers (e.g., DMF, Methanol, PBS)
-
Storage buffer (e.g., 50% Ethanol in water)
Procedure:
-
Bead Equilibration: Wash the NHS-activated beads with anhydrous DMF to remove storage solutions and equilibrate the resin.
-
Coupling Reaction: Resuspend the beads in a solution of DBCO-amine linker dissolved in anhydrous DMF. Add TEA to catalyze the reaction.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing to allow the amine group of the linker to react with the NHS ester on the beads.
-
Quenching: Quench any unreacted NHS esters by adding ethanolamine or Tris buffer and incubating for an additional hour.
-
Washing: Wash the beads extensively with DMF, methanol, and PBS to remove unreacted DBCO-linker and other reagents.
-
Storage: Resuspend the prepared DBCO-functionalized beads in a 50% ethanol/water slurry and store at 4°C.
Protocol 2: Enrichment of Azide-Tagged Cross-Linked Peptides
This protocol outlines the enrichment of peptides generated from a CX-MS experiment using an azide-containing cross-linker.
Materials:
-
Protein sample cross-linked with an azide-functionalized cross-linker (e.g., Azide-A-DSBSO)
-
Lysis, reduction, and alkylation reagents (e.g., Urea, DTT, Iodoacetamide)
-
Trypsin or other protease
-
Prepared DBCO-functionalized beads (from Protocol 1)
-
Wash buffers (e.g., high-salt buffer, Urea buffer, water)
-
Elution buffer (e.g., 2% Trifluoroacetic Acid, TFA)
-
C18 desalting column
Procedure:
-
Sample Preparation: Lyse the cross-linked cells/tissues, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.
-
Proteolytic Digestion: Digest the protein sample into peptides using trypsin overnight.
-
Affinity Enrichment: a. Incubate the peptide mixture with the prepared DBCO-beads. A 5-10 fold excess of DBCO groups to azide-tagged peptides is recommended. b. Allow the click chemistry reaction to proceed for 1 hour at 25°C or overnight at 4°C with gentle mixing.
-
Stringent Washing: Wash the beads sequentially with a series of buffers (e.g., high-salt, urea, water) to remove non-specifically bound peptides.
-
Elution: Elute the captured cross-linked peptides from the beads. If using an acid-cleavable cross-linker like DSBSO, incubate the beads with 2% TFA for 1 hour.
-
Desalting: Desalt the eluted peptides using a C18 column prior to LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer.
Visualizations
Caption: Workflow for CX-MS with DBCO-bead enrichment.
Caption: DBCO-amine linker immobilization and peptide capture.
References
Application Notes and Protocols for DBCO-PEG-Amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and methodologies for the covalent conjugation of dibenzocyclooctyne (DBCO) to amine-containing molecules, a critical step in the assembly of advanced bioconjugates for research and therapeutic applications. The process leverages the efficiency of N-hydroxysuccinimide (NHS) ester chemistry followed by the bioorthogonality of copper-free click chemistry.
Introduction and Principles
Bioconjugation strategies are fundamental to modern biotechnology and pharmaceutical development, enabling the creation of sophisticated constructs like antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.[1] The methodology described herein involves a two-stage process:
-
Amine-Reactive Labeling : A molecule of interest containing a primary amine (e.g., a protein, antibody, or amine-modified oligonucleotide) is covalently functionalized with a DBCO-PEG-NHS ester reagent.[2][3] The NHS ester reacts specifically with the primary amine to form a stable amide bond, thereby introducing the DBCO moiety.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : The newly installed DBCO group serves as a reactive handle for a highly specific, copper-free "click" reaction with a second molecule bearing an azide group.[2] This reaction proceeds rapidly and efficiently under mild, aqueous conditions to form a stable triazole linkage.
The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility of the reagents and the final conjugate, reduces steric hindrance, and can minimize immunogenicity. This copper-free approach is bioorthogonal, meaning the reactive groups (DBCO and azide) do not interfere with native biological functionalities, making it ideal for use in complex biological systems.
Key Advantages:
-
Biocompatibility : The reaction does not require a cytotoxic copper catalyst, making it suitable for applications involving living cells and in vivo studies.
-
High Specificity : DBCO and azide groups react exclusively with each other, ensuring minimal off-target reactions and clean product formation.
-
Efficiency and Speed : The SPAAC reaction is typically rapid and high-yielding, often completing within a few hours at room temperature.
-
Stability : The resulting amide and triazole linkages are highly stable under physiological conditions.
Applications:
-
Drug Delivery : Development of targeted drug delivery systems and ADCs.
-
Molecular Imaging : Precise conjugation of imaging agents (e.g., fluorophores) for tracking biomolecules.
-
Chemical Biology : Labeling and tracking of biomolecules in complex biological environments.
-
Diagnostics : Assembly of novel diagnostic probes and sensors.
Experimental Protocols
This section details the step-by-step procedures for labeling an amine-containing protein with a DBCO-PEG-NHS ester and subsequent conjugation to an azide-modified molecule.
Critical Pre-Conjugation Considerations
-
Buffer Selection : Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer at a pH range of 7.2-8.5 for the NHS ester reaction. Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester. Also, avoid sodium azide in buffers used with the DBCO reagent itself, as it can react with the DBCO group.
-
Reagent Handling : DBCO-PEG-NHS esters are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
-
Sample Purity : Ensure the amine-containing molecule (e.g., antibody) is in a suitable buffer and free from additives like BSA, gelatin, or excess stabilizing proteins, which can be removed using protein purification kits or dialysis.
Protocol Part 1: Activation of Protein with DBCO-PEG-NHS Ester
This protocol describes the covalent attachment of a DBCO group to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Amine-containing protein (e.g., antibody at 1-5 mg/mL)
-
DBCO-PEG-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification tools (e.g., desalting columns with 7K MWCO or dialysis cassettes)
Procedure:
-
Prepare Protein Sample : If necessary, exchange the protein buffer to the Conjugation Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
-
Prepare DBCO Reagent : Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO.
-
Initiate Conjugation Reaction : Add a calculated molar excess of the DBCO-PEG-NHS ester stock solution to the protein solution. The optimal molar ratio depends on the protein and its concentration and should be determined empirically. Gently mix the solution immediately.
-
Starting Recommendation: For protein concentrations > 5 mg/mL, use a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20 to 50-fold molar excess of the DBCO reagent.
-
-
Incubate : Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction : Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.
-
Purify the DBCO-labeled Protein : Remove excess, unreacted DBCO reagent and quenching buffer components using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization (Optional) : Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for DBCO). The DBCO-functionalized protein can be stored at -20°C for up to a month, though reactivity may decrease over time.
Protocol Part 2: Copper-Free Click Reaction with Azide-Molecule
This protocol describes the conjugation of the DBCO-labeled protein from Part 1 to a molecule containing an azide group.
Procedure:
-
Prepare Reagents : Prepare the azide-containing molecule in a compatible reaction buffer.
-
Initiate Click Reaction : Mix the purified DBCO-labeled protein with the azide-containing molecule.
-
Starting Recommendation: Use a 1.5 to 4-fold molar excess of the less critical or more abundant component.
-
-
Incubate : Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reactions are generally more efficient at higher concentrations and temperatures.
-
Purification and Analysis :
-
The reaction is now complete. If necessary, purify the final conjugate to remove any unreacted starting material using an appropriate method such as liquid chromatography (e.g., HPLC) or size-exclusion chromatography.
-
Validate the final conjugate using methods like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation protocols.
Table 1: Recommended Reaction Conditions for Protein Activation with DBCO-PEG-NHS Ester
| Parameter | Recommended Value | Notes | Citation |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency. | |
| DBCO Reagent Stock | 10 mM in anhydrous DMSO/DMF | Prepare fresh immediately before use. | |
| Molar Excess (DBCO:Protein) | 10x to 50x | Start with 10-20x and optimize as needed. Use higher excess for lower protein concentrations. | |
| Reaction Buffer pH | 7.2 - 8.5 | Slightly alkaline pH favors the acylation of primary amines. | |
| Incubation Time | 30 - 60 min at RT or 2 hrs at 4°C | Longer times do not typically improve yield and may increase hydrolysis of the NHS ester. | |
| Quenching Agent Conc. | 20 - 100 mM (final) | Tris or Glycine can be used to quench unreacted NHS esters. |
Table 2: Recommended Reaction Conditions for Copper-Free Click Reaction (SPAAC)
| Parameter | Recommended Value | Notes | Citation |
| Molar Ratio (DBCO:Azide) | 1:1.5 to 1:4 (or inverse) | The optimal ratio depends on the specific molecules and should be optimized. | |
| Reaction Temperature | 4°C to 25°C | Higher temperatures (up to 37°C) can increase the reaction rate. | |
| Incubation Time | 2 - 12 hours | Reaction can be run overnight at 4°C to ensure completion. | |
| Solvent | Aqueous Buffer (e.g., PBS) | Can tolerate up to 20% DMSO if needed for solubility. |
Visualizations
Reaction Pathway: Amine Labeling with DBCO-NHS Ester
The following diagram illustrates the chemical reaction where a primary amine on a biomolecule attacks the DBCO-NHS ester, forming a stable amide bond and releasing NHS.
Caption: Chemical pathway for labeling a primary amine with a DBCO-NHS ester.
Experimental Workflow for Bioconjugation
This diagram outlines the complete step-by-step workflow from initial protein preparation to the final purified conjugate.
Caption: Overall experimental workflow for DBCO-amine conjugation and click reaction.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low-Yield DBCO-NHCO-PEG2-Amine Conjugations
Welcome to the technical support center for DBCO-NHCO-PEG2-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the conjugation of amine-terminated DBCO-PEG linkers to other molecules.
Troubleshooting Guide
Low conjugation yield is a frequent challenge. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal reaction outcomes.
My conjugation yield is lower than expected. What are the potential causes and solutions?
Low yields can stem from several factors, from reagent quality to reaction conditions. Below is a breakdown of common problems and their corresponding solutions.
| Potential Cause | Recommended Action |
| Reagent Degradation | DBCO Instability: Strained cyclooctynes like DBCO can degrade under acidic conditions or during long-term storage.[1] Store DBCO compounds protected from light and at the recommended temperature, and use them promptly after reconstitution.[1] Amine Reactivity: The terminal amine on your PEG linker can be susceptible to degradation or side reactions. Ensure it has not been compromised during storage. |
| Suboptimal Reaction Conditions | pH: The pH of the reaction buffer is critical for many amine-reactive crosslinkers (e.g., NHS esters). For NHS ester chemistry to conjugate a molecule to the this compound, the pH should be maintained between 7 and 9.[2][3] Temperature: Reactions are often performed at room temperature or 4°C.[3] However, increasing the temperature to 37°C can enhance reaction efficiency. Incubation Time: Reaction times can vary from a few hours to overnight. Extending the incubation period can often improve yields, especially when dealing with large molecules or steric hindrance. |
| Solubility Issues | Poor solubility of one or both reactants can lead to a heterogeneous mixture and reduced reaction rates. If you observe precipitation, consider adding a co-solvent like DMSO. The final concentration of the organic solvent should be kept as low as possible to avoid denaturation of proteins. The PEG linker itself is designed to improve solubility. |
| Steric Hindrance | The physical bulk of molecules near the conjugation site can prevent an efficient reaction. Consider using a DBCO-PEG linker with a longer PEG chain to increase the distance between the two molecules being conjugated. |
| Incorrect Stoichiometry | An improper molar ratio of the reactants is a common cause of low yield. It is recommended to perform a titration of the reactants to determine the optimal molar ratio for your specific molecules. A slight excess (e.g., 1.5-3 equivalents) of the less critical or more soluble component can help drive the reaction to completion. |
| Presence of Competing Nucleophiles | If you are conjugating your this compound to a molecule using an amine-reactive crosslinker (like an NHS ester), ensure your buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with your intended reaction. |
| Hydrolysis of Amine-Reactive Esters | NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive. Always allow NHS ester reagents to equilibrate to room temperature before opening the vial to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG2 linker in this compound?
The polyethylene glycol (PEG) spacer serves multiple purposes in bioconjugation. It enhances the hydrophilicity of the DBCO molecule, which can improve solubility in aqueous buffers. The PEG linker also provides a flexible spacer arm that can reduce steric hindrance between the molecules being conjugated, potentially leading to higher reaction efficiency.
Q2: How can I confirm that my this compound has been successfully conjugated to my molecule of interest?
Several analytical techniques can be used to verify conjugation. SDS-PAGE is a common method for proteins, where a successful conjugation will result in a shift in the molecular weight of the protein. Mass spectrometry can provide a more precise confirmation of the mass of the final conjugate. For molecules with chromophores, UV-Vis spectroscopy can also be used to monitor the reaction.
Q3: What are the ideal storage conditions for DBCO reagents?
DBCO reagents should be stored at -20°C for long-term storage. It is crucial to protect them from light and moisture. After reconstitution in a solvent such as DMSO, it is recommended to use the solution promptly, although it can be stored for a limited time at -20°C.
Q4: Can I use co-solvents to improve the solubility of my reactants?
Yes, water-miscible organic solvents like DMSO or DMF can be used to dissolve DBCO reagents and other hydrophobic molecules before adding them to the aqueous reaction buffer. It is important to keep the final concentration of the organic solvent low (typically below 20%) to minimize the risk of denaturing proteins or other biomolecules.
Q5: What is a good starting point for the molar ratio of reactants?
For the reaction of a DBCO-containing molecule with an azide-containing protein, a 1.5 to 3-fold molar excess of the DBCO reagent is often recommended. When labeling an antibody with a DBCO-NHS ester, a 20 to 30-fold molar excess of the DBCO-NHS ester is frequently used. The optimal ratio should be determined empirically for each specific pair of reactants.
Experimental Protocols
This section provides a general protocol for the conjugation of a this compound to a protein containing a carboxylic acid, via activation of the carboxylic acid with EDC/NHS.
Activation of Carboxylic Acid on Protein with EDC/NHS:
-
Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer (e.g., MES buffer) at a pH of 4.5-6.0.
-
Prepare EDC/NHS Solution: Immediately before use, prepare a stock solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the same buffer or in an anhydrous solvent like DMSO.
-
Activation Reaction: Add a molar excess of EDC and NHS to the protein solution. The optimal molar ratio will need to be determined empirically but a 10 to 20-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature.
Conjugation of Activated Protein to this compound:
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, perform a buffer exchange using a desalting column into a buffer with a pH of 7.2-8.0 (e.g., PBS).
-
Prepare this compound Solution: Dissolve the this compound in a compatible buffer or a small amount of DMSO.
-
Conjugation Reaction: Add the this compound solution to the activated protein solution. A 10 to 20-fold molar excess of the amine-linker over the protein is a typical starting point.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted NHS esters by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and other byproducts by a suitable method such as size-exclusion chromatography (SEC) or dialysis.
Visualizing the Workflow
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Key factors contributing to low conjugation yield.
Caption: General experimental workflow for conjugation.
References
Technical Support Center: Improving DBCO-NHCO-PEG2-amine Labeling Efficiency
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to enhance the efficiency of labeling reactions using DBCO-NHCO-PEG2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a bifunctional linker used in bioconjugation. One end features a primary amine (-NH2) that can be coupled to a molecule of interest (e.g., a protein, antibody, or surface) containing an activated carboxyl group. The other end has a dibenzocyclooctyne (DBCO) group, which is used for copper-free click chemistry reactions with azide-tagged molecules.[1] The PEG2 linker enhances solubility and reduces steric hindrance.[2]
Q2: My labeling efficiency is low. What are the most common causes?
A2: Low labeling efficiency typically stems from a few key areas:
-
Suboptimal Reaction pH: The pH is critical for the efficiency of both the carboxyl activation and the subsequent amine coupling steps.[3]
-
Inactive Reagents: The reagents used for carboxyl activation, EDC and (Sulfo-)NHS, are highly sensitive to moisture and can lose activity if not stored and handled properly.[3][4]
-
Competing Buffers: The presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) in your reaction buffer will compete with the intended reaction, significantly lowering the yield.
-
Insufficient Molar Ratio: An inadequate molar excess of the DBCO linker or the activating reagents (EDC/NHS) can lead to incomplete labeling.
-
Steric Hindrance: The target carboxyl groups on your biomolecule may be sterically inaccessible.
Q3: What is the optimal pH for the labeling reaction?
A3: A two-step pH process is highly recommended for optimal efficiency.
-
Carboxyl Activation Step: The activation of carboxyl groups on your target molecule using EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0 .
-
Amine Coupling Step: The subsequent reaction of the activated NHS ester with the primary amine of this compound is most efficient at a pH between 7.2 and 8.5 . At this pH, the primary amine is deprotonated and more nucleophilic.
Q4: Which buffers should I use for the reaction?
A4: Buffer selection is critical to avoid competing side reactions.
-
Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. MES buffer (2-(N-morpholino)ethanesulfonic acid) is a standard and effective choice.
-
Coupling Step (pH 7.2-8.5): Use a non-amine buffer like phosphate-buffered saline (PBS) or HEPES.
-
Buffers to Avoid: Never use buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will directly interfere with the coupling chemistry.
Q5: My protein precipitated during the labeling reaction. What can I do?
A5: Protein precipitation can occur due to changes in pH, reagent concentration, or modification of the protein itself.
-
Check Protein Solubility: Ensure your protein is soluble and stable in the chosen activation and coupling buffers before starting the conjugation.
-
Avoid Isoelectric Point (pI): Adjust the reaction pH to be at least one unit away from your protein's pI to maintain its solubility.
-
Control Reagent Concentration: In some cases, very high concentrations of EDC can promote protein aggregation. If you observe precipitation, consider reducing the molar excess of EDC.
-
Add Solubilizing Agents: Consider adding mild, non-interfering solubilizing agents like arginine or non-ionic detergents if aggregation is a persistent issue.
Q6: How can I confirm that my molecule is successfully labeled?
A6: The success of the labeling can be confirmed by several methods. After purifying the conjugate to remove excess, unreacted DBCO linker, you can:
-
Mass Spectrometry (MS): This is the most direct method to confirm the mass increase corresponding to the addition of the this compound linker.
-
HPLC Analysis: Reverse-phase HPLC can often separate the labeled molecule from the unlabeled one. The increased hydrophobicity of the DBCO group will typically result in a longer retention time for the labeled product.
-
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance peak around 309 nm. Measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO) can be used to determine the Degree of Labeling (DOL).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Inactive EDC/NHS: Reagents were improperly stored or handled, leading to hydrolysis. 2. Wrong Buffer: Buffer contains competing amines (Tris, glycine) or carboxylates. 3. Incorrect pH: pH is not optimal for the activation or coupling step. 4. Insufficient Reagents: Molar ratio of linker or EDC/NHS is too low. | 1. Store EDC and NHS desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. 2. Perform a buffer exchange into an appropriate buffer (e.g., MES for activation, PBS for coupling). 3. Strictly follow a two-step protocol: activate at pH 4.5-6.0, then raise the pH to 7.2-8.5 for coupling. 4. Increase the molar excess of this compound and/or EDC/NHS. A 10-50 fold molar excess of the linker is a common starting point. |
| Protein Aggregation / Precipitation | 1. pH Near pI: The reaction pH is too close to the isoelectric point (pI) of the protein. 2. High Reagent Concentration: High concentrations of EDC can sometimes cause protein precipitation. 3. Hydrophobicity: The addition of the hydrophobic DBCO group alters protein solubility. | 1. Adjust the buffer pH to be at least 1 unit above or below the protein's pI. 2. Reduce the molar excess of EDC used during the activation step. 3. Perform the reaction at a lower protein concentration or add solubility enhancers. |
| Inconsistent Results | 1. Reagent Instability: EDC/NHS solutions are not prepared fresh for each experiment. 2. Variable Reaction Times: Inconsistent incubation times for activation or coupling steps. 3. Moisture Contamination: Reagents are exposed to moisture, leading to gradual inactivation. | 1. Always prepare EDC and NHS solutions immediately before use. 2. Standardize all incubation times and temperatures in your protocol. 3. Aliquot reagents into smaller, single-use vials to minimize exposure to air and moisture. |
Quantitative Data Summary
The efficiency of the labeling reaction is a balance between the desired amine reaction and the competing hydrolysis of the activated NHS-ester intermediate. This balance is highly dependent on pH.
Table 1: Effect of pH on NHS-Ester Reaction and Stability
| pH Value | Amine Reactivity | NHS-Ester Half-Life (Hydrolysis) | Efficiency Balance |
| 7.0 | Moderate (amine is partially protonated) | ~4-5 hours (at 0°C) | Stable but slow reaction. |
| 8.0 | Good (amine is mostly deprotonated) | ~1 hour (at RT) | Good compromise between reaction rate and stability. |
| 8.5 - 8.6 | Excellent | ~10-125 minutes (at RT) | Very fast reaction, but rapid hydrolysis requires prompt and efficient mixing. |
| > 9.0 | Excellent | Very short (<10 minutes) | Hydrolysis dominates, leading to significantly lower yields. |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with this compound
This protocol uses EDC and Sulfo-NHS to activate carboxyl groups on a protein, followed by coupling to the amine group of the DBCO linker.
Materials:
-
Protein of interest (in a suitable buffer free of amines/carboxylates)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate Buffer (or PBS), pH 7.2-7.5
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
This compound
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
Step 1: Carboxyl Group Activation
-
Prepare the protein solution at a concentration of 1-5 mg/mL in ice-cold Activation Buffer.
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Immediately prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in Activation Buffer.
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Amine Coupling
-
Immediately remove the excess EDC and Sulfo-NHS and exchange the buffer to the Coupling Buffer. This is best achieved using a desalting column equilibrated with the Coupling Buffer. This step also raises the pH for the coupling reaction.
-
Prepare a 10 mM stock solution of this compound in a compatible organic solvent like DMSO.
-
Add a 20- to 50-fold molar excess of the this compound solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Quench any unreacted NHS esters by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the final DBCO-labeled protein conjugate from excess linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Calculating the Degree of Labeling (DOL)
This protocol determines the average number of DBCO molecules per protein using UV-Vis spectrophotometry.
-
After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).
-
Calculate the molar concentration of the DBCO linker using the Beer-Lambert law (A = εcl).
-
Molar Extinction Coefficient (ε) of DBCO is ~12,000 M⁻¹cm⁻¹.
-
[DBCO] (M) = A₃₀₉ / 12,000
-
-
Calculate the corrected protein absorbance at 280 nm. The DBCO group also absorbs at 280 nm.
-
Correction Factor (CF) for DBCO at 280 nm is approximately A₂₈₀ / A₃₀₉ ≈ 0.25.
-
Corrected A₂₈₀ = A₂₈₀ - (A₃₀₉ × CF)
-
-
Calculate the molar concentration of the protein.
-
[Protein] (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of your protein at 280 nm).
-
-
Calculate the Degree of Labeling.
-
DOL = [DBCO] / [Protein]
-
Visualizations
Caption: Experimental workflow for two-step protein labeling.
Caption: Troubleshooting decision tree for low labeling efficiency.
Caption: Chemical pathway for EDC/NHS-mediated amine coupling.
References
Technical Support Center: Troubleshooting DBCO-NHCO-PEG2-amine Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting non-specific binding issues encountered when using DBCO-NHCO-PEG2-amine in copper-free click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) with this compound?
Non-specific binding of this compound can arise from several factors:
-
Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins and cell membranes.[1][2]
-
PEG Linker Interactions: While the short PEG2 linker is designed to increase hydrophilicity, polyethylene glycol (PEG) itself can sometimes interact non-specifically with cellular components.[1][3]
-
Off-Target Reactions: The strained alkyne of the DBCO group can react with sulfhydryl groups (thiols) on cysteine residues in an azide-independent manner, leading to off-target labeling.[2]
-
Excess Reagent: High concentrations of the DBCO reagent can lead to increased background binding.
-
Inadequate Blocking or Washing: Insufficient blocking of reactive surfaces or inadequate washing steps can result in the retention of unbound DBCO reagent.
Q2: How does the PEG linker in this compound affect non-specific binding?
The polyethylene glycol (PEG) linker has a dual role. Its primary function is to increase the hydrophilicity and solubility of the DBCO moiety, which generally helps to reduce non-specific binding by creating a hydration shell that can repel proteins. However, the ethylene glycol units can also engage in non-specific interactions with proteins and cell surfaces. A short PEG linker like PEG2 is generally chosen to balance improved solubility with minimal non-specific interactions.
Q3: Can the DBCO group react with molecules other than azides?
Yes. While the strain-promoted azide-alkyne cycloaddition (SPAAC) is highly specific for azides under physiological conditions, the DBCO group can undergo a "thiol-yne" addition reaction with free sulfhydryl groups on cysteine residues. This is a potential source of off-target labeling and non-specific binding.
Q4: What are the best practices for choosing a buffer for my conjugation reaction to minimize NSB?
Buffer selection is critical for minimizing non-specific binding.
-
pH: For labeling proteins with DBCO-NHS esters (a common precursor to this compound applications), a pH between 7.2 and 8.5 is often used. However, for the subsequent copper-free click reaction, a physiological pH of 7.0-7.4 is ideal.
-
Additives: The inclusion of non-ionic detergents (e.g., 0.05-0.1% Tween-20 or Triton X-100) in washing buffers can help disrupt hydrophobic interactions. Increasing the salt concentration (e.g., with NaCl) can reduce electrostatic interactions.
-
Blocking Agents: Using protein blocking agents like Bovine Serum Albumin (BSA) at concentrations of 1-5% can help prevent non-specific binding to surfaces.
-
Avoid Interfering Components: When working with NHS ester reactions to attach the DBCO moiety, avoid buffers containing primary amines, such as Tris, as they will compete for reaction sites.
Troubleshooting Guides
Problem: High background signal in fluorescence microscopy or flow cytometry.
This issue often indicates that the DBCO-conjugated molecule is binding to unintended targets or surfaces.
| Potential Cause | Recommended Solution |
| Hydrophobic binding of the DBCO-conjugate | Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to wash buffers to disrupt hydrophobic interactions. |
| Insufficient washing or blocking | Increase the number and duration of washing steps. Optimize the blocking step by increasing the concentration (e.g., 1-5% BSA) and/or duration (e.g., 1-2 hours at room temperature or overnight at 4°C). |
| Aggregation of the conjugate | Filter the conjugate solution through a 0.22 µm spin filter before use to remove any aggregates. |
| Excess DBCO reagent concentration | Titrate the concentration of the this compound conjugate to find the optimal balance between specific labeling and non-specific binding. Start with a lower concentration and incrementally increase it. |
| Off-target reaction with thiols | If your target is not cysteine, consider blocking free thiols on other proteins using an alkylating agent like iodoacetamide (IAA) after reducing any disulfide bonds with DTT. |
Problem: Low yield of the final conjugate.
A low yield suggests an issue with the efficiency of the labeling or click chemistry reaction.
| Potential Cause | Recommended Solution |
| Inefficient initial labeling with the DBCO or azide moiety | Optimize the molar ratio of the linker to the biomolecule. A 5- to 20-fold molar excess of the linker is a common starting point. For antibody conjugations, a 10- to 50-fold molar excess of DBCO-NHS ester may be necessary. |
| Hydrolysis of the DBCO-NHS ester | If using an NHS ester to introduce the DBCO group, prepare the solution immediately before use and add it to the protein solution promptly. |
| Suboptimal reaction conditions for click chemistry | Optimize the molar ratio of DBCO to azide. A 1.5:1 to 3:1 ratio is a good starting point. Ensure the reaction temperature is appropriate (room temperature to 37°C) and allow for sufficient reaction time (4-12 hours, or overnight at 4°C). |
| Degradation of the DBCO reagent during storage | Store DBCO reagents protected from light and moisture. When dissolved in organic solvents like DMSO, store at -20°C for no more than 2-3 months. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound via NHS Ester Chemistry
This protocol describes the initial step of attaching the DBCO moiety to a protein using a DBCO-PEG-NHS ester, which is a common precursor to applications involving this compound.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
DBCO-PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing Tris or glycine must be avoided.
-
DBCO-PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept low (typically under 20%) to prevent protein precipitation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting column or dialysis.
Protocol 2: Copper-Free Click Chemistry Reaction with Azide-Modified Molecules
This protocol outlines the reaction between a DBCO-labeled protein and an azide-containing molecule.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-modified molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the azide-containing molecule in the reaction buffer.
-
Click Reaction: Mix the DBCO-labeled protein with the azide-modified molecule. A molar excess of one reactant is often used to drive the reaction to completion. A common starting point is a 1.5 to 3-fold molar excess of the DBCO-conjugated molecule to the azide-containing molecule.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. For some applications, incubation at 37°C for 1 hour may be sufficient.
-
Purification: If necessary, purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted components.
Visualizations
Caption: A logical workflow for troubleshooting non-specific binding.
Caption: Experimental workflow for DBCO labeling and click chemistry.
References
DBCO-NHCO-PEG2-amine Linker Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the DBCO-NHCO-PEG2-amine linker, particularly concerning premature or unexpected cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the basic structure and function of the this compound linker?
A1: The this compound linker is a heterobifunctional crosslinker. It consists of four key components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that allows for copper-free "click chemistry" reactions with azide-containing molecules. This reaction is highly specific and efficient under mild, biological conditions.[1]
-
NHCO (Amide bond): A stable covalent bond that links the DBCO moiety to the PEG spacer.
-
PEG2 (Polyethylene glycol, 2 units): A short, hydrophilic spacer that increases the water solubility of the molecule and can reduce steric hindrance during conjugation.[2]
-
Amine (-NH2): A primary amine group that readily reacts with activated esters (like NHS esters) or carboxylic acids to form a stable amide bond with a target molecule (e.g., a protein, antibody, or payload).[2]
Q2: How stable is the this compound linker under typical experimental conditions?
A2: The stability of the linker depends on its individual components:
-
Amide (NHCO) Bond: The amide bond is generally considered highly stable under physiological conditions (pH 7-9).[3] It is significantly more resistant to hydrolysis than an ester bond. However, it can be susceptible to cleavage under harsh acidic (pH < 4) or basic (pH > 11) conditions, or in the presence of certain proteases.
-
DBCO Group: The DBCO group is thermally stable but can be sensitive to strongly acidic conditions (e.g., 95% TFA used for peptide cleavage from resin), which can cause an inactivating rearrangement.[4] It is generally stable in buffers used for bioconjugation (pH 6-9).
-
PEG Spacer: The polyethylene glycol chain is chemically inert and stable under most experimental conditions.
Q3: What are the most likely causes of unexpected cleavage of my bioconjugate made with this linker?
A3: Unwanted cleavage of a bioconjugate using this linker typically originates from the newly formed amide bond with your molecule or, less commonly, the internal amide bond. The primary causes are:
-
Enzymatic Degradation: If your experiment involves biological matrices like plasma, serum, or cell lysates, proteases or other enzymes may be present that can cleave amide bonds. This is a known issue for certain peptide-based linkers, especially in mouse plasma which contains high levels of carboxylesterases that can hydrolyze amide bonds.
-
Chemical Instability: Exposure to harsh pH conditions (either low or high) or incompatible buffer components during your experiment or purification steps can lead to hydrolytic cleavage of the amide bond.
Q4: My experiments are in cell culture media. Could that be causing cleavage?
A4: While less common than in plasma, some cell culture media, especially when supplemented with serum, can contain proteases that may lead to linker cleavage over extended incubation times. Additionally, cellular activity can alter the local pH, potentially contributing to instability. It is also crucial to ensure that media components do not directly react with the linker; for example, buffers containing primary amines like Tris can interfere with amine-reactive crosslinkers.
Troubleshooting Guides
Issue 1: Loss of Payload/Reporter Molecule in a Biological Matrix (e.g., Plasma, Serum)
Symptoms:
-
Decreased signal or activity of the conjugated molecule over time.
-
Detection of free payload/reporter molecule in your sample via LC-MS or other analytical methods.
-
A rapid decrease in the concentration of the intact conjugate relative to the total antibody/protein concentration in pharmacokinetic studies.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for conjugate instability in biological matrices.
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Enzymatic Cleavage by Proteases | 1. Add Protease Inhibitors: Supplement your biological matrix (e.g., plasma, cell lysate) with a broad-spectrum protease inhibitor cocktail. If this prevents cleavage, enzymatic degradation is the likely cause. For future experiments, routinely include inhibitors. |
| 2. Heat Inactivation: As a diagnostic tool, heat-inactivate a sample of the plasma/serum before adding your conjugate. If this improves stability, it points to enzymatic activity. Note that this can denature other proteins and may not be suitable for all experimental setups. | |
| Species-Specific Enzyme Activity | 1. Compare Plasma Sources: Test the stability of your conjugate in parallel in human, rat, and mouse plasma. Mouse plasma is known to have higher carboxylesterase activity, which can cleave amide bonds more readily than human plasma. |
| Non-Specific Binding/Aggregation | 1. Check Solubility: The DBCO group can add hydrophobicity. Ensure your conjugate is fully solubilized. Consider including a non-ionic detergent like Tween-20 (at low concentrations) to prevent aggregation. |
Issue 2: Linker Cleavage During Storage or in Non-Biological Buffers
Symptoms:
-
Gradual loss of signal from stored conjugate solutions.
-
Presence of free payload/reporter molecule in conjugates stored in buffer (e.g., PBS).
-
Inconsistent results between freshly prepared and stored batches.
Potential Cleavage Points and Influencing Factors:
Caption: Factors influencing the stability of amide bonds in the linker.
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Harsh pH of Buffer | 1. Verify Buffer pH: Ensure your storage and experimental buffers are within a neutral to slightly basic pH range (pH 6.5 - 8.0). Amide bonds are susceptible to hydrolysis under strongly acidic or basic conditions. |
| 2. Optimize Storage Buffer: For long-term storage, use a well-buffered solution like PBS at pH 7.4 and store at ≤ -20°C, preferably -80°C. Avoid repeated freeze-thaw cycles. | |
| Microbial Contamination | 1. Use Sterile Technique: Prepare buffers with sterile water and filter-sterilize them. Microbial growth in non-sterile buffers can introduce proteases that degrade your conjugate. |
| Buffer Component Incompatibility | 1. Review Buffer Composition: Ensure your buffer does not contain strong nucleophiles or other components that could react with the linker. For example, avoid primary amines like Tris if you are working with unreacted NHS esters. |
Quantitative Data Summary
While specific stability data for the this compound linker is not extensively published, the stability of the core amide bond can be inferred from studies on similar linker chemistries. The following table provides an expected stability profile based on general chemical principles. Users are strongly encouraged to perform their own stability studies for critical applications.
Table 1: Expected Stability of the Amide (NHCO) Bond in this compound Linker Under Various Conditions
| Condition | pH | Temperature (°C) | Expected Half-Life (t½) | Notes |
| Acidic Buffer | 5.0 | 37 | Hours to Days | Hydrolysis rate increases significantly at lower pH. |
| Physiological Buffer (PBS) | 7.4 | 37 | Weeks to Months | Generally considered stable. |
| Basic Buffer | 9.0 | 37 | Days to Weeks | Base-catalyzed hydrolysis can occur. |
| Human Plasma | 7.4 | 37 | > 1 week | Amide linkers are generally stable in human plasma. |
| Mouse Plasma | 7.4 | 37 | Potentially shorter (Days) | Mouse plasma contains enzymes that can hydrolyze amide bonds more readily than human plasma. |
For context, the table below shows published stability data for a less stable, dipeptide-based linker to illustrate the importance of the linker's chemical nature and the biological matrix.
Table 2: Published Stability Data for a Val-Cit-PABC Linker (for Comparative Purposes)
| Linker Type | Species | Matrix | Incubation Time | % Payload Loss | Reference |
| Val-Cit | Mouse | Plasma | 14 days | >95% | |
| Glu-Val-Cit | Mouse | Plasma | 14 days | Almost no cleavage | |
| Val-Cit | Human | Serum | 24 hours | Completely Stable |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of conjugate cleavage in plasma from different species.
Materials:
-
This compound conjugated molecule (Test Article)
-
Human, mouse, and/or rat plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A/G magnetic beads or chromatography columns (if the conjugate is an antibody)
-
LC-MS/MS system or ELISA setup
Methodology:
-
Preparation: Thaw frozen plasma at 37°C. Centrifuge to remove any cryoprecipitates.
-
Incubation: Spike the Test Article into the plasma to a final concentration of 1 mg/mL. Prepare a control sample by spiking the Test Article into PBS at the same concentration.
-
Time Points: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of each sample and immediately place it on ice or add a quenching solution (e.g., acetonitrile for LC-MS analysis of free payload, or dilute in cold PBS for intact analysis).
-
Sample Processing (for intact ADC analysis by LC-MS):
-
Capture the ADC from the plasma aliquot using Protein A/G affinity purification.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR) or the concentration of the intact conjugate.
-
-
Sample Processing (for free payload analysis by LC-MS/MS):
-
Perform protein precipitation on the plasma aliquot by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis: Plot the percentage of intact conjugate remaining (or the concentration of free payload) versus time. Calculate the half-life (t½) of the conjugate in each matrix.
Protocol 2: ELISA for Quantification of Intact Bioconjugate
Objective: To measure the concentration of the intact bioconjugate (e.g., an antibody-drug conjugate) in a sample, which is indicative of linker stability.
Materials:
-
96-well ELISA plates
-
Antigen specific to the antibody portion of the conjugate
-
Plasma samples from the stability assay (Protocol 1)
-
Intact conjugate standard for calibration curve
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody that specifically binds to the payload/reporter molecule
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Plate Coating: Coat a 96-well plate with the specific antigen in a coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add serially diluted standards and plasma samples to the wells. The intact conjugate will be captured by the antigen on the plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add the enzyme-conjugated secondary antibody that recognizes the payload. This antibody will only bind to conjugates where the payload is still attached. Incubate for 1-2 hours.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the enzyme substrate and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add the stop solution.
-
Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the concentration of the intact conjugate in the samples based on the standard curve.
References
- 1. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of DBCO-NHCO-PEG2-Amine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of DBCO-NHCO-PEG2-amine conjugates.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during the purification of your this compound conjugate.
Issue 1: Low recovery of the final conjugated product after purification.
-
Question: I am experiencing a significant loss of my conjugated product after purification. What are the possible causes and how can I improve the recovery?
-
Answer: Low recovery can stem from several factors related to the purification method and the handling of the conjugate.
-
Possible Cause 1: Non-specific binding to purification media.
-
Suggested Solution: If using chromatography columns (e.g., SEC, HPLC), the conjugate may be adsorbing to the resin or column hardware. To mitigate this, consider adding a small percentage of an organic solvent (e.g., isopropanol, acetonitrile) to the mobile phase or using a different type of stationary phase. Ensure the column is properly conditioned and equilibrated with the running buffer before loading your sample.
-
-
Possible Cause 2: Precipitation of the conjugate.
-
Suggested Solution: The DBCO group is hydrophobic, and if the conjugate is in a buffer where it has low solubility, it may precipitate.[1] Ensure that the purification buffer is appropriate for your specific conjugate. The PEG2 spacer enhances water solubility, but for highly modified proteins or peptides, solubility can still be an issue.[2][3] If precipitation is observed, consider using a buffer with a different pH or higher ionic strength.
-
-
Possible Cause 3: Incorrect Molecular Weight Cut-Off (MWCO) for dialysis or spin filters.
-
Suggested Solution: If using dialysis or spin filtration, ensure the MWCO of the membrane is significantly smaller than the molecular weight of your conjugate. A general rule of thumb is to use a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of the molecule you wish to retain.
-
-
Possible Cause 4: Overly harsh elution conditions in chromatography.
-
Suggested Solution: If using techniques like reverse-phase HPLC, aggressive elution gradients can lead to poor recovery. Optimize the gradient to ensure the conjugate elutes in a sharp peak without excessive retention.
-
-
Issue 2: Inefficient removal of excess, unreacted this compound.
-
Question: I am having difficulty removing the unreacted this compound from my reaction mixture. How can I improve the purity of my conjugate?
-
Answer: The effective removal of small molecule reagents is crucial for obtaining a pure conjugate.
-
Possible Cause 1: Insufficient resolution in Size Exclusion Chromatography (SEC).
-
Suggested Solution: For desalting columns or SEC, ensure the column has a sufficient bed volume to separate the small molecule from the larger conjugate. If co-elution occurs, you may need to use a longer column or a resin with a smaller pore size to improve resolution.[4]
-
-
Possible Cause 2: Inadequate dialysis parameters.
-
Suggested Solution: When using dialysis, ensure a large volume of dialysis buffer (at least 1000 times the sample volume) is used.[5] Perform at least two to three buffer changes over 12-24 hours to ensure complete removal of the small molecule. Gentle stirring of the dialysis buffer can also improve efficiency.
-
-
Possible Cause 3: Similar retention times in Reverse-Phase HPLC.
-
Suggested Solution: If the unreacted linker and the conjugate have similar retention times in RP-HPLC, optimize the elution gradient. A shallower gradient can often improve the separation between species with similar hydrophobicities.
-
-
Issue 3: The purified conjugate appears to be degrading.
-
Question: I suspect my purified conjugate is not stable. What could be the cause and how can I prevent this?
-
Answer: Degradation can be a concern, especially if the conjugated molecule is sensitive.
-
Possible Cause 1: Sub-optimal buffer pH or composition.
-
Suggested Solution: Ensure the final storage buffer has a pH that is optimal for the stability of your biomolecule. For many proteins and antibodies, a pH range of 6.5-8.0 is suitable. Avoid buffers that may react with any remaining functional groups.
-
-
Possible Cause 2: Repeated freeze-thaw cycles.
-
Suggested Solution: Aliquot the purified conjugate into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation.
-
-
Possible Cause 3: Microbial contamination.
-
Suggested Solution: If storing for extended periods at 4°C, consider sterile filtering the final product or adding a preservative like sodium azide to a final concentration of 0.02% (w/v), if compatible with your downstream application.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The most common purification methods are based on size differences between the conjugate and the unreacted linker. These include:
-
Size Exclusion Chromatography (SEC) / Desalting: This is a rapid method that separates molecules based on their size. Spin desalting columns are convenient for small sample volumes.
-
Dialysis: This technique uses a semi-permeable membrane to separate molecules based on their molecular weight. It is a gentle method suitable for larger sample volumes but is more time-consuming.
-
High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can provide high-purity conjugates and can also be used for analysis.
Q2: How do I choose the right purification method for my experiment?
A2: The choice of method depends on several factors:
-
Sample Volume: Spin desalting columns are ideal for small volumes (50 µL - 4 mL), while dialysis and TFF are better for larger volumes.
-
Required Purity: HPLC generally offers the highest purity.
-
Molecular Weight of the Conjugate: The size difference between your conjugate and the unreacted linker will determine the effectiveness of size-based separation methods.
-
Time Constraints: Spin desalting is very fast (minutes), while dialysis can take overnight.
Q3: How can I confirm that my conjugate is pure after purification?
A3: Several analytical techniques can be used to assess the purity of your conjugate:
-
UV-Vis Spectroscopy: The presence of the DBCO group can be confirmed by its characteristic absorbance at around 309 nm. The ratio of absorbance at 309 nm to that of the biomolecule (e.g., 280 nm for proteins) can indicate the degree of labeling. A decrease in the free DBCO peak after purification indicates its removal.
-
Mass Spectrometry (MS): LC-MS is a powerful technique to confirm the identity and purity of the conjugate by measuring its molecular weight.
-
HPLC: Analytical HPLC (either SEC-HPLC or RP-HPLC) can be used to separate the conjugate from unreacted starting materials and other impurities, allowing for quantification of purity.
Q4: What are the recommended storage conditions for this compound and its conjugates?
A4:
-
This compound Reagent: Store at -20°C in a dry, dark environment.
-
Purified Conjugates: The optimal storage conditions will depend on the nature of the biomolecule. For many protein conjugates, storage at -20°C or -80°C in a suitable buffer is recommended. Avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 4°C may be acceptable.
Q5: My purification by SEC is not working well; the unreacted linker is co-eluting with my product. What can I do?
A5: If you are experiencing co-elution, consider the following:
-
Increase the Column Length: A longer SEC column will provide better resolution between molecules of different sizes.
-
Optimize the Mobile Phase: While SEC is less sensitive to mobile phase composition than other chromatography modes, adding a small amount of organic modifier might help reduce non-specific interactions. Ensure the flow rate is optimal for the column you are using.
-
Switch to a Different Method: If SEC does not provide adequate separation, consider using a technique that separates based on a different principle, such as reverse-phase HPLC, which separates based on hydrophobicity.
Data Presentation
Table 1: Physicochemical and Technical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C25H29N3O4 | |
| Molecular Weight | 435.52 g/mol | |
| Purity | >95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Condition | -20°C |
Table 2: Comparison of Common Purification Methods
| Method | Typical Sample Volume | Advantages | Disadvantages |
| Spin Desalting Columns (SEC) | 50 µL - 4 mL | Fast, high recovery, easy to use | Can be costly for large numbers of samples |
| Gravity Flow SEC | > 1 mL | Good separation, scalable | Slower than spin columns, requires fraction collection |
| Dialysis | > 100 µL | Inexpensive for larger volumes, gentle on samples | Time-consuming, potential for sample dilution |
| Reverse-Phase HPLC | Variable | High purity, analytical and preparative capabilities | Requires specialized equipment, can be harsh on some biomolecules |
Experimental Protocols
Protocol 1: Purification using a Spin Desalting Column
This method is ideal for the rapid removal of unreacted this compound from small-volume reactions.
-
Column Preparation: Select a spin column with a molecular weight cut-off (MWCO) appropriate for your conjugate (e.g., 7K MWCO for most antibodies).
-
Equilibration: a. Remove the storage buffer from the column by centrifugation according to the manufacturer's instructions (typically 1,000-1,500 x g for 2 minutes). b. Add 2-3 column volumes of your desired purification buffer (e.g., PBS) to the column. c. Centrifuge again to pass the buffer through the resin. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Sample Loading: a. Place the equilibrated column into a clean collection tube. b. Slowly apply the entire reaction mixture to the center of the packed resin bed.
-
Elution: a. Centrifuge the column according to the manufacturer's protocol (typically at 1,000 - 1,500 x g for 2 minutes). b. The purified conjugate will be in the collection tube. The excess this compound will be retained in the column resin.
Protocol 2: Purification by Dialysis
This method is suitable for larger sample volumes where processing time is not a critical factor.
-
Membrane Preparation: a. Select a dialysis tubing or cassette with an appropriate MWCO (e.g., 10K for an antibody). b. Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water or buffer.
-
Sample Loading: a. Load the reaction mixture into the dialysis cassette or tubing, ensuring no air bubbles are trapped. b. Securely clamp the tubing or seal the cassette.
-
Dialysis: a. Place the sealed cassette/tubing into a beaker containing a large volume of the desired buffer (e.g., 1L of PBS for a 1 mL sample). b. Stir the buffer gently on a magnetic stir plate at 4°C.
-
Buffer Exchange: a. Allow dialysis to proceed for at least 4 hours. b. Change the dialysis buffer. Repeat the buffer change at least twice more, with a final dialysis step proceeding overnight to ensure complete removal of the small molecule.
-
Sample Recovery: a. Carefully remove the cassette/tubing from the buffer. b. Recover the purified sample using a syringe or by carefully opening the tubing.
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
This method is for achieving high purity and can be adapted for analytical or preparative scales.
-
System Preparation: a. Use a C18 or C8 reverse-phase column suitable for biomolecule separation. b. Equilibrate the column with your initial mobile phase conditions (e.g., 95% Buffer A: Water with 0.1% TFA; 5% Buffer B: Acetonitrile with 0.1% TFA).
-
Sample Preparation: a. Ensure your sample is free of particulates by centrifugation or filtration. b. If necessary, dilute your sample in the initial mobile phase.
-
Chromatography: a. Inject the sample onto the equilibrated column. b. Elute the bound molecules using a linear gradient of increasing Buffer B. A typical gradient might be from 5% to 95% Buffer B over 30-60 minutes. The DBCO-conjugated product will be more hydrophobic and thus have a longer retention time than the unconjugated biomolecule. c. Monitor the elution profile using a UV detector at 280 nm (for protein) and 309 nm (for DBCO).
-
Fraction Collection: a. Collect the fractions corresponding to the desired conjugate peak.
-
Post-Purification: a. If necessary, remove the organic solvent from the collected fractions by methods such as lyophilization or buffer exchange.
Visualizations
Caption: General workflow for the purification of this compound conjugates.
Caption: Troubleshooting decision tree for purification of DBCO conjugates.
References
Technical Support Center: Scaling Up DBCO-NHCO-PEG2-Amine Reactions
Welcome to the technical support center for DBCO-NHCO-PEG2-Amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when scaling up copper-free click chemistry conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of the this compound reaction?
The reaction is a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. The dibenzocyclooctyne (DBCO) group on the linker reacts specifically and efficiently with an azide-functionalized molecule to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and it proceeds without the need for a cytotoxic copper catalyst.[1][2][3][4] The amine group on the other end of the PEG2 spacer can be used for further conjugation, often after reacting the DBCO moiety.
Q2: What are the main advantages of using a DBCO linker with a PEG spacer?
The primary advantages include:
-
Biocompatibility: The reaction avoids cytotoxic copper catalysts, making it suitable for applications in living systems.[5]
-
High Specificity: The DBCO group reacts exclusively with azides, minimizing side reactions and simplifying purification.
-
Enhanced Solubility: The hydrophilic polyethylene glycol (PEG) spacer improves the water solubility of the linker and resulting conjugate, which can reduce aggregation issues.
-
Reduced Steric Hindrance: The PEG spacer provides distance between the conjugated molecules, which can help maintain their biological activity.
Q3: What solvents are recommended for scaling up this reaction?
DBCO click chemistry is compatible with a range of aqueous buffers (like PBS) and organic solvents (like DMSO, DMF). For biomolecule conjugation, aqueous buffers are preferred. If the DBCO-containing reagent has poor aqueous solubility, it can be dissolved first in a minimal amount of a water-miscible organic solvent like DMSO and then added to the aqueous reaction mixture. When scaling up, it is critical to keep the final concentration of the organic co-solvent low (typically below 20%) to prevent precipitation of proteins or other biomolecules.
Q4: Can I use buffers containing sodium azide (NaN₃)?
No. Buffers containing sodium azide must be strictly avoided. The azide in the buffer will react with and quench the DBCO reagent, directly competing with your azide-labeled molecule and significantly reducing or eliminating your product yield.
Q5: How can I monitor the progress of the reaction, especially at a larger scale?
The DBCO group has a distinct UV absorbance maximum around 309-310 nm. You can monitor the reaction's progress by taking aliquots over time and measuring the decrease in this absorbance, which corresponds to the consumption of the DBCO reagent. For more detailed analysis, techniques like HPLC, LC-MS, and SDS-PAGE can be used to track the formation of the product and disappearance of starting materials.
Troubleshooting Guide: Common Scale-Up Challenges
Issue 1: Low or No Product Yield
You've moved from a pilot reaction to a 100-fold scale-up, but your final yield is drastically lower than expected.
| Potential Cause | Suggested Solution & Explanation | Citations |
| Reagent Instability | DBCO reagents, especially NHS esters if used for prior activation, can be sensitive to moisture and degradation over time. Ensure reagents are stored correctly (e.g., at -20°C, desiccated) and brought to room temperature before opening to prevent condensation. Use freshly prepared solutions for conjugation. | |
| Suboptimal Stoichiometry | At larger scales, slight measurement errors can have a larger impact. Using a molar excess of one reactant can drive the reaction to completion. A common starting point is a 1.5 to 3-fold molar excess of the DBCO reagent relative to the azide. If the DBCO-linked molecule is more precious, this ratio can be inverted. | |
| Insufficient Reaction Time/Temp | Reactions may take longer at lower concentrations typical of scale-up. While reactions often run for 4-12 hours at room temperature, extending the time (e.g., overnight at 4°C or up to 48 hours) can improve yield. Gently increasing the temperature to 37°C can also accelerate the rate but must be balanced with the stability of the biomolecules involved. | |
| Poor Reagent Solubility | As volumes increase, solubility can become a major hurdle. Ensure vigorous mixing. If a co-solvent like DMSO is used, add the reagent solution dropwise to the aqueous buffer while stirring to prevent precipitation. The final co-solvent concentration should be kept to a minimum. | |
| Incorrect Buffer pH | The conjugation reaction is generally favored at a near-neutral to slightly basic pH of 7-9. Ensure the final pH of the reaction mixture is within this range after all components have been added. |
Issue 2: Product Aggregation and Precipitation
Upon scaling up, you observe visible precipitation or cloudiness in the reaction vessel, or your final product shows high molecular weight species by SEC.
| Potential Cause | Suggested Solution & Explanation | Citations |
| Hydrophobicity | The DBCO group is hydrophobic. Increasing the concentration of a DBCO-labeled molecule during scale-up can lead to aggregation. The PEG spacer is designed to mitigate this, but it may not be sufficient at very high concentrations. | |
| High Protein Concentration | Working with highly concentrated protein solutions can inherently lead to aggregation, which is exacerbated by conjugation. | |
| Co-Solvent Shock | Adding a reagent dissolved in a high concentration of organic solvent (like DMSO) too quickly can cause the protein or biomolecule to precipitate locally before the solvent has dispersed. | |
| Suboptimal Buffer Conditions | The buffer's ionic strength and pH can influence protein solubility and stability. |
-
Optimization Strategy:
-
Decrease Reactant Concentration: Perform the scale-up reaction in a larger volume to keep concentrations lower.
-
Optimize Co-Solvent Addition: Add the DBCO-reagent solution slowly and dropwise to the reaction mixture with constant, efficient stirring.
-
Buffer Screening: Test different buffers or add stabilizing excipients (e.g., arginine, polysorbate) to the reaction mixture.
-
Temperature Control: Running the reaction at 4°C may improve the stability and solubility of certain biomolecules.
-
Experimental Protocols
Protocol 1: General Small-Scale DBCO-Azide Conjugation (1 mg Scale)
This protocol outlines a general procedure for conjugating a DBCO-functionalized molecule to an azide-containing protein.
-
Reagent Preparation:
-
Prepare the azide-containing protein in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Dissolve the this compound reagent in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
To your 1 mg of azide-protein solution, add a 10-20 fold molar excess of the DBCO reagent stock solution.
-
Ensure the final DMSO concentration in the reaction mixture does not exceed 10-15%.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove unreacted DBCO reagent and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the desired storage buffer.
-
-
Analysis:
-
Confirm conjugation using SDS-PAGE, which should show a shift in the molecular weight of the protein.
-
Analyze the product by RP-HPLC, where the conjugated protein will typically have a longer retention time than the unlabeled protein.
-
Protocol 2: Scale-Up Considerations (100 mg Scale)
Scaling up requires careful adjustment of the parameters from the small-scale reaction.
-
Reagent and Buffer Volumes:
-
Prepare a proportionally larger volume of azide-free reaction buffer.
-
The protein concentration may need to be optimized; starting at the lower end of the 1-5 mg/mL range can help prevent aggregation.
-
-
Reaction Conditions:
-
Mixing: Simple vortexing or tube rotation is insufficient for large volumes. Use an overhead stirrer or a properly sized magnetic stir bar to ensure the reaction mixture remains homogeneous.
-
Reagent Addition: Do not add the DMSO stock of the DBCO reagent all at once. Add it dropwise over 15-30 minutes while the protein solution is actively stirring to avoid localized high concentrations and precipitation.
-
Temperature Control: Use a water bath or incubator to maintain a consistent temperature throughout the extended reaction time.
-
-
Purification Strategy:
-
Desalting columns may not be suitable for large volumes. Transition to a more scalable purification method.
-
Size Exclusion Chromatography (SEC): Highly effective at separating the larger conjugated product from smaller, unreacted DBCO linkers.
-
Ion Exchange Chromatography (IEX): Can be used if the conjugation alters the net charge of the protein.
-
Tangential Flow Filtration (TFF) / Diafiltration: An excellent method for buffer exchange and removing small molecule impurities at a large scale.
-
Data Presentation
Table 1: Example Scale-Up Parameter Comparison
This table illustrates typical adjustments and expected outcomes when scaling up a DBCO conjugation reaction.
| Parameter | Small Scale (1 mg) | Large Scale (100 mg) | Rationale for Change |
| Protein Amount | 1 mg | 100 mg | 100x increase in scale. |
| Protein Concentration | 5 mg/mL | 2 mg/mL | Lower concentration to reduce aggregation risk. |
| Reaction Volume | 0.2 mL | 50 mL | Increased volume to accommodate lower concentration. |
| Molar Excess (DBCO) | 10x | 5x | Reduced excess to improve cost-efficiency at scale. |
| Reaction Time | 4 hours @ RT | 12 hours @ RT | Longer time to compensate for lower concentrations and molar excess. |
| Mixing Method | Vortex / Shaker | Overhead Mechanical Stirrer | Ensures homogeneity in a larger volume. |
| Purification Method | Spin Desalting Column | Size Exclusion Chromatography (SEC) | SEC provides better resolution and is more scalable. |
| Expected Yield | ~85% | ~70-80% | Yield may be slightly lower due to more stringent purification and handling losses. |
| Purity (by HPLC) | >95% | >95% | The goal is to maintain purity through optimized purification. |
Visualizations
Workflow for Scaling Up DBCO Conjugation
This diagram outlines the key stages and decision points in a scale-up workflow.
Caption: A logical workflow for moving from a small-scale pilot to a large-scale reaction.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the cause of low product yield during scale-up.
Caption: A decision tree to systematically troubleshoot low reaction yields.
References
Technical Support Center: Preventing Protein Aggregation During DBCO Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with protein aggregation during DBCO (Dibenzocyclooctyne) conjugation.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after adding the DBCO reagent?
Protein aggregation during DBCO conjugation is a common issue that can stem from several factors related to the DBCO molecule's properties and the reaction conditions.
-
Hydrophobicity of DBCO: The DBCO group is inherently hydrophobic.[1] When multiple DBCO molecules are conjugated to a protein, they can increase the overall hydrophobicity of the protein, leading to intermolecular interactions and aggregation.[1][2]
-
High Molar Excess of Reagent: Using a large molar excess of a DBCO-NHS ester can lead to the precipitation of the reagent itself or cause extensive and uncontrolled modification of the protein, which in turn results in aggregation.[3] Conjugation reactions with a molar ratio of DBCO to antibody above 5 have been shown to sometimes result in protein and/or DBCO precipitation.[3]
-
Suboptimal Buffer Conditions: Proteins are highly sensitive to their environment. If the reaction buffer's pH, ionic strength, or composition is not optimal for your specific protein, it can lead to instability and aggregation even before the DBCO reagent is added.
-
High Protein Concentration: Performing the conjugation at a high protein concentration increases the likelihood of aggregation because the proximity of protein molecules facilitates intermolecular interactions.
Q2: How can I optimize my reaction to minimize aggregation?
Optimizing key reaction parameters is crucial for a successful conjugation with minimal aggregation. Below are recommended starting conditions that can be adjusted based on your specific protein's characteristics.
Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO-NHS | 5-20 fold | For sensitive or low-concentration proteins (<1 mg/mL), a 20-40 fold excess may be needed. For more robust proteins (>1 mg/mL), starting with a 10-20 fold excess is a good practice. A molar excess of 5-10 is often optimal to maximize yield while avoiding precipitation. |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of aggregation. If aggregation is observed, try reducing the protein concentration. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) for longer incubation times (e.g., overnight) can enhance protein stability. |
| Reaction Time | 1-12 hours | It is important to monitor the reaction's progress. While typical reaction times are under 12 hours, some proteins may benefit from longer incubations to improve efficiency. |
| Reaction pH | 7.0 - 8.5 | NHS ester reactions with primary amines (like lysine) are most efficient at a pH of 7-9. However, the primary consideration should be the stability of your target protein. It is advisable to avoid pH values close to the protein's isoelectric point (pI). |
Q3: What is the best buffer to use for DBCO conjugation?
The ideal buffer will maintain the stability of the protein while allowing the conjugation reaction to proceed efficiently. Since every protein is different, a single "best" buffer does not exist, but the following general principles should be applied:
-
pH: Maintain the buffer pH at least 1-2 units away from your protein's isoelectric point (pI) to prevent insolubility. While NHS ester chemistry is effective at pH 7-9, protein stability should always be the priority.
-
Buffer System: Use non-amine-containing buffers such as PBS, HEPES, or borate buffers. Amine-containing buffers like Tris or glycine will compete with the protein for reaction with the NHS ester.
-
Additives for Stability: If your protein is prone to aggregation, consider including stabilizers in the buffer.
Table 2: Common Buffer Additives to Prevent Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Salts (e.g., NaCl, KCl) | 50-200 mM | Modulates electrostatic interactions that can lead to aggregation. |
| Stabilizing Osmolytes (e.g., Glycerol, Sucrose) | 5-20% (v/v) | Promotes the native, folded state of the protein. |
| Amino Acids (e.g., L-Arginine, L-Glutamate) | 50-500 mM | Can increase protein solubility by binding to charged and hydrophobic regions. |
| Non-ionic Detergents (e.g., Tween 20, CHAPS) | 0.01-0.1% (w/v) | Helps to solubilize protein aggregates without causing denaturation. |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Prevents the formation of non-native disulfide bonds, which can cause aggregation. Note: Ensure the reducing agent does not interfere with your protein's structure or the conjugation chemistry. |
Q4: My protein is still aggregating. What other troubleshooting steps can I take?
If you have optimized the reaction conditions and buffer but still observe aggregation, consider these additional strategies:
-
Use a PEGylated DBCO Reagent: Many DBCO-NHS esters are available with integrated polyethylene glycol (PEG) linkers (e.g., DBCO-PEG4-NHS). The hydrophilic PEG spacer can help to mitigate the hydrophobicity of the DBCO moiety, which reduces the tendency for aggregation. PEG linkers have also been shown to enhance reaction rates.
-
Perform a Pre-reaction Buffer Screen: Before committing a large amount of your protein, it is wise to screen a variety of buffer conditions (testing different pH values, salts, and the additives listed in Table 2) to find the one that best maintains your protein's solubility and stability.
-
Purify Immediately After Conjugation: Once the reaction is complete, promptly purify the conjugated protein from the excess DBCO reagent and any aggregates that may have formed. Size-exclusion chromatography (SEC) or dialysis are effective methods for this.
-
Consider Site-Specific Labeling: If your protein has many surface lysines, random labeling with DBCO can lead to a heterogeneous product with a higher chance of aggregation. If feasible, consider engineering a specific site, such as a single cysteine or an unnatural amino acid, for a more controlled, site-specific conjugation.
Experimental Protocols
Protocol 1: General Procedure for DBCO-NHS Ester Conjugation to a Protein
This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via its primary amines (lysine residues).
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH of 7.2-8.0, to a final concentration of 1-5 mg/mL.
-
If the protein solution contains amine-containing substances like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.
-
-
DBCO-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved DBCO-NHS ester to the protein solution.
-
Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours. The optimal time and temperature may need to be determined empirically.
-
-
Quenching (Optional but Recommended):
-
Add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to consume any unreacted DBCO-NHS ester.
-
-
Purification:
-
Remove excess, unreacted DBCO reagent and any aggregates by size-exclusion chromatography (SEC), a spin desalting column, or dialysis against your desired storage buffer.
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).
-
Assess the sample for aggregation using methods like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. Consider adding a cryoprotectant like glycerol.
-
Visual Guides
Caption: Experimental workflow for DBCO conjugation and optimization.
Caption: Troubleshooting decision tree for protein aggregation.
References
Technical Support Center: DBCO-NHCO-PEG2-amine
Welcome to the technical support center for DBCO-NHCO-PEG2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule.[1][2] It contains a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG2) spacer, and a terminal primary amine group.[1][2] The DBCO group allows for copper-free "click chemistry" reactions with azide-containing molecules in a process called strain-promoted alkyne-azide cycloaddition (SPAAC).[3] The primary amine can be used to conjugate the linker to molecules containing carboxylic acids or activated esters. This linker is often used in the development of antibody-drug conjugates (ADCs) and other bioconjugates.
Q2: What are the main advantages of using a DBCO linker for bioconjugation?
The primary advantage of using DBCO for bioconjugation is its bioorthogonality. The reaction between DBCO and an azide is highly specific and does not interfere with other functional groups typically found in biological systems. This allows for the precise labeling of biomolecules in complex environments, including in living cells. Additionally, the reaction is copper-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry.
Q3: Can the DBCO group react with molecules other than azides?
While the strain-promoted azide-alkyne cycloaddition (SPAAC) is highly specific, there are a few potential off-target reactions to be aware of. Under certain conditions, DBCO can react with cysteine residues in proteins, which could lead to non-specific labeling. It is also important to avoid using buffers that contain sodium azide, as this will react with and consume your DBCO reagent.
Q4: How does the PEG2 spacer in this compound affect my experiments?
The short PEG2 spacer is hydrophilic and can help to increase the water solubility of the molecule it is conjugated to. This can be beneficial in preventing aggregation of proteins or other biomolecules during and after the conjugation reaction.
Q5: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C. If the reagent is dissolved in a solvent such as DMSO, it should be stored at -80°C for up to one year. It is important to protect the reagent from moisture and light to prevent degradation.
Troubleshooting Guide
This guide addresses common problems that may be encountered during experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Product | Degraded DBCO reagent: The DBCO group can lose reactivity over time, especially if not stored properly. | Use fresh reagent. Ensure proper storage conditions (-20°C for solid, -80°C for solutions) and protect from moisture and light. |
| Inefficient reaction conditions: Suboptimal pH, temperature, or reaction time can lead to low yields. | Optimize reaction conditions. The SPAAC reaction is typically efficient at temperatures ranging from 4°C to 37°C, with reaction times of 4-12 hours. A neutral to slightly basic pH (7.2-8.5) is often used for the initial amine reaction. | |
| Presence of competing azides: Buffers containing sodium azide will react with the DBCO group. | Ensure all buffers and solutions are free of sodium azide. | |
| Steric hindrance: Bulky molecules near the azide or amine group can prevent efficient conjugation. | Consider using a linker with a longer PEG spacer to increase the distance between the biomolecule and the reactive group. | |
| High Background Signal / Non-specific Binding | Hydrophobic interactions: The DBCO group is hydrophobic and can lead to non-specific binding to proteins or cell membranes. | Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20) to wash buffers. Increase the concentration and duration of blocking steps (e.g., using 1-5% BSA). |
| Aggregation of the conjugate: The final conjugate may aggregate, leading to non-specific signals. | Filter the conjugate solution through a 0.22 µm spin filter before use to remove aggregates. | |
| Difficulty Purifying the Final Conjugate | Similar size of reactants and products: If the molecules being conjugated are of similar size, separation by size exclusion chromatography can be challenging. | Consider using other purification methods such as ion-exchange chromatography or affinity chromatography if applicable. |
| Inefficient removal of excess linker: Excess this compound can interfere with downstream applications. | Use a desalting column or dialysis with an appropriate molecular weight cut-off to remove excess linker. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol describes a general method for labeling a protein with a primary amine using this compound via carbodiimide chemistry (e.g., using EDC and NHS).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Prepare fresh solutions of EDC (e.g., 100 mM in water) and NHS (e.g., 100 mM in water).
-
-
Activate Carboxylic Acids on the Protein (if necessary):
-
This step is for labeling primary amines on the DBCO linker to carboxylic acids on a protein. If your protein has available primary amines and you are targeting a carboxylated molecule, you will activate the carboxyl groups on that molecule instead.
-
To a solution of your protein (e.g., 1-5 mg/mL in PBS), add a molar excess of EDC and NHS. The exact molar ratio will need to be optimized for your specific protein.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.
-
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol describes the reaction between a DBCO-labeled biomolecule and an azide-containing molecule.
Materials:
-
DBCO-labeled biomolecule (from Protocol 1)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture:
-
Mix the DBCO-labeled biomolecule with the azide-containing molecule in the reaction buffer.
-
A common starting point is to use a 1.5 to 3-fold molar excess of one of the reactants.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For some applications, incubation at 37°C can increase the reaction rate.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography to remove any unreacted starting materials.
-
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Troubleshooting workflow for low yield in DBCO conjugation reactions.
References
Validation & Comparative
A Head-to-Head Comparison: DBCO-NHCO-PEG2-amine vs. NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from diagnostics and imaging to the development of antibody-drug conjugates. The choice of conjugation chemistry is a critical decision that dictates the specificity, stability, and functionality of the resulting bioconjugate. This guide provides an in-depth, objective comparison between two prominent protein labeling strategies: the site-specific approach utilizing bioorthogonal chemistry with DBCO (Dibenzocyclooctyne) reagents and the conventional, amine-reactive labeling using NHS (N-Hydroxysuccinimide) esters.
This comparison will focus on the practical application of these chemistries, detailing their reaction mechanisms, providing experimental protocols, and presenting a summary of their performance characteristics to aid in the selection of the optimal method for your research needs. While "DBCO-NHCO-PEG2-amine" is a specific molecule, its application in protein labeling is typically part of a broader bioorthogonal strategy. This guide will therefore compare the overall methodologies.
At a Glance: Key Differences
| Feature | DBCO-Based Labeling (via SPAAC) | NHS Ester-Based Labeling |
| Target Residues | Site-specifically introduced azides | Primary amines (Lysine, N-terminus) |
| Specificity | High (Site-specific) | Moderate to low (Random) |
| Control over Degree of Labeling (DoL) | High | Moderate, can be challenging |
| Reaction Mechanism | Bioorthogonal cycloaddition | Nucleophilic acyl substitution |
| Linkage Stability | High (Stable triazole ring) | High (Stable amide bond) |
| Side Reactions | Minimal | Hydrolysis of the NHS ester |
| Biocompatibility | High (especially copper-free methods) | High |
Reaction Mechanisms: A Tale of Two Strategies
The fundamental difference between these two labeling methods lies in their chemical approach. NHS ester labeling directly targets naturally occurring functional groups on the protein surface, while DBCO-based labeling relies on the introduction of a bioorthogonal handle for a subsequent, highly specific reaction.
NHS Ester Labeling: Direct Amine Acylation
N-Hydroxysuccinimide esters are one of the most common classes of amine-reactive crosslinkers.[1] The reaction proceeds via nucleophilic acyl substitution, where the primary amine of a lysine residue or the N-terminus of a protein attacks the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][2]
This method is straightforward but generally results in random labeling at multiple sites on the protein surface, as most proteins have numerous lysine residues.[3][4] The reaction is pH-dependent, with an optimal pH range of 7.2-9.0. A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency.
Caption: NHS ester reaction with a primary amine on a protein.
DBCO-Based Labeling: A Two-Step Bioorthogonal Approach
Labeling with DBCO reagents is a cornerstone of copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and occurs between a strained alkyne (DBCO) and an azide (N₃) to form a stable triazole ring. Since native proteins do not contain azides or DBCO groups, this method offers exceptional specificity.
The process is typically a two-step procedure:
-
Introduction of an Azide Handle: An azide group is site-specifically incorporated into the target protein. This can be achieved through various methods, such as enzymatic modification or by introducing unnatural amino acids containing azide functionalities.
-
Click Reaction with DBCO: The azide-modified protein is then reacted with a DBCO-containing molecule, such as this compound, to form the final labeled product. The reaction is highly efficient and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst.
Caption: Two-step workflow for DBCO-based protein labeling.
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side comparative studies with identical proteins and labels are not always available in the literature, a summary of typical performance characteristics can be compiled from various sources.
| Parameter | DBCO-Based Labeling (SPAAC) | NHS Ester Labeling |
| Typical Yield | High to near-quantitative | Variable, moderate to high |
| Degree of Labeling (DoL) | Precisely controlled (often 1-2) | Heterogeneous distribution |
| Reaction Time | 2-12 hours at room temperature | 1-4 hours at room temperature |
| pH Range | Broad (typically pH 7.4) | Optimal at pH 7.2-9.0 |
| Linkage Stability | Highly stable, resistant to proteases | Stable amide bond, but susceptible to proteolysis |
| Effect on Protein Function | Minimal due to site-specificity | Can lead to loss of function due to random modification |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Labeling of an Antibody
This protocol provides a general guideline for labeling an antibody with an NHS ester-functionalized fluorescent dye.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester-functionalized dye (e.g., Cy5-NHS ester)
-
Anhydrous DMSO or DMF
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester-functionalized dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quench the Reaction: (Optional) Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Separate the labeled antibody from the unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DoL) by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength.
Protocol 2: Two-Step Site-Specific Labeling using Azide Introduction and DBCO Click Chemistry
This protocol outlines a general procedure for site-specifically labeling a protein that has been engineered to contain an azide-bearing unnatural amino acid.
Part A: Introduction of the Azide Handle (Conceptual Overview)
This step is highly specific to the chosen method for azide incorporation (e.g., using amber suppression technology to incorporate an azide-containing amino acid during protein expression). A detailed protocol for this step is beyond the scope of this guide but is a prerequisite for the subsequent click reaction.
Part B: Click Reaction with this compound
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare the DBCO Reagent Stock Solution: Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Click Reaction: Add a 2- to 4-fold molar excess of the this compound stock solution to the azide-modified protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light if the DBCO reagent is conjugated to a fluorophore.
-
Purification: (Optional) If necessary, remove any unreacted DBCO reagent by size exclusion chromatography or dialysis.
-
Characterization: Confirm successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE (which will show a band shift), mass spectrometry, or UV-Vis spectroscopy by monitoring the disappearance of the DBCO absorbance at approximately 309 nm.
Logical Relationships and Experimental Workflows
The following diagram illustrates the decision-making process and workflows for choosing between NHS ester and DBCO-based labeling.
References
The Decisive Advantage: A Comparative Guide to DBCO-NHCO-PEG2-amine Linkers
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and in vivo performance of complex biologics. Among the advanced options available, DBCO-NHCO-PEG2-amine has emerged as a superior choice for a multitude of applications, from antibody-drug conjugates (ADCs) to targeted drug delivery systems and advanced imaging agents. This guide provides an objective, data-supported comparison of this compound with other commonly used linkers, demonstrating its distinct advantages.
Unpacking the Superiority of this compound
This compound is a heterobifunctional linker that combines three key structural elements, each contributing to its overall high performance:
-
Dibenzocyclooctyne (DBCO): This moiety is the engine of copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it occurs with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[1][2] The absence of a cytotoxic copper catalyst, required in other forms of click chemistry, makes it ideal for applications in living cells and in vivo.[1][2]
-
Short PEG Spacer (PEG2): The inclusion of a two-unit polyethylene glycol (PEG) spacer significantly enhances the hydrophilicity of the linker.[3] This is a crucial feature that improves the aqueous solubility of the entire bioconjugate, reduces the propensity for aggregation, and can minimize non-specific binding. The PEG chain also provides a flexible spacer that can reduce steric hindrance between the conjugated molecules.
-
Terminal Amine Group: The primary amine (-NH2) provides a versatile handle for conjugation to a wide array of molecules, including those containing carboxylic acids or activated esters (like NHS esters).
These features collectively bestow upon this compound a unique combination of reactivity, specificity, and favorable physicochemical properties that set it apart from conventional linkers.
Head-to-Head Comparison: this compound vs. Alternative Linkers
The advantages of this compound become most apparent when directly compared to other widely used linker technologies, such as those based on N-hydroxysuccinimide (NHS) esters and maleimides.
Reaction Efficiency and Specificity
This compound's participation in SPAAC reactions offers unparalleled specificity. The DBCO group reacts exclusively with azide partners, even in the complex milieu of cell lysates or in vivo environments. In contrast, NHS esters, which target primary amines on lysine residues, can lead to a heterogeneous mixture of products due to the abundance of lysines on the surface of most proteins. Maleimide linkers, which target thiol groups on cysteine residues, offer greater site-specificity than NHS esters but can still engage in off-target reactions with other nucleophiles at higher pH and are susceptible to thiol exchange reactions in the presence of reducing agents like glutathione.
Stability
The triazole linkage formed during the SPAAC reaction is highly stable, ensuring the integrity of the bioconjugate under physiological conditions. This is a significant advantage over maleimide-based linkers, where the resulting thioether bond can be subject to a retro-Michael reaction, leading to deconjugation and premature release of the payload. While strategies exist to improve maleimide linkage stability, the inherent stability of the triazole bond formed by DBCO linkers is a key advantage.
Solubility and Aggregation
A frequent challenge in bioconjugation is the aggregation of the final product, particularly when conjugating hydrophobic payloads. The hydrophilic PEG2 spacer in this compound helps to mitigate this issue by increasing the overall water solubility of the conjugate. This can lead to improved pharmacokinetics and a better safety profile. In contrast, traditional non-PEGylated linkers can contribute to the hydrophobicity of the conjugate, potentially leading to aggregation and faster clearance from circulation.
Quantitative Data Summary
The following tables provide a summary of quantitative data comparing the performance of different linker technologies.
| Parameter | DBCO (SPAAC) | NHS Ester | Maleimide | References |
| Target Group | Azide | Primary Amine (e.g., Lysine) | Thiol (Cysteine) | , |
| Reaction pH | 4.0-8.5 | 7.2-8.5 | 6.5-7.5 | |
| Reaction Speed | Fast | Fast | Very Fast | |
| Specificity | High (Bioorthogonal) | Moderate (Multiple Lysines) | High (for Thiols) | , |
| Linkage Stability | Very High (Stable Triazole) | High (Stable Amide) | Moderate (Thioether, susceptible to retro-Michael reaction) | , |
| Copper Catalyst | Not Required | Not Required | Not Required |
| Linker Feature | Advantage of this compound | Disadvantage of Alternative Linkers | References |
| PEG Spacer | Increased hydrophilicity, reduced aggregation, improved pharmacokinetics. | Non-PEGylated linkers can lead to aggregation and poor solubility of hydrophobic payloads. | ,, |
| Bioorthogonality | Prevents side reactions in complex biological systems, leading to cleaner products. | NHS esters and maleimides can react with off-target functional groups. | |
| In Vivo Stability | The stable triazole linkage minimizes premature payload release and off-target toxicity. | Maleimide-thiol linkages can be unstable in the presence of endogenous thiols like glutathione. |
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application and advantages of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of linker performance.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the bioconjugate and the rate of payload deconjugation in plasma.
Materials:
-
Bioconjugate (e.g., ADC)
-
Human or mouse plasma
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A)
-
Wash and elution buffers
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Incubate the bioconjugate in plasma at a specified concentration (e.g., 100 µg/mL) at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-bioconjugate mixture.
-
Capture the bioconjugate from the plasma using affinity capture beads.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the bioconjugate from the beads.
-
For antibody-based conjugates, reduce the eluted sample with DTT to separate the light and heavy chains.
-
Analyze the sample by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potency of a bioconjugate on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
Bioconjugate of interest
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the bioconjugate.
-
Treat the cells with the different concentrations of the bioconjugate and incubate for a predetermined period (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the bioconjugate concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the bioconjugate in a living organism.
Materials:
-
Immunodeficient mice
-
Tumor cells for implantation
-
Bioconjugate and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the bioconjugate and vehicle control (typically via intravenous injection) at a specified dose and schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined maximum size.
-
Compare the tumor growth between the treated and control groups to assess the efficacy of the bioconjugate.
Conclusion
The selection of a linker is a pivotal step in the design of bioconjugates. This compound offers a compelling combination of high efficiency, specificity, and favorable physicochemical properties. Its ability to participate in copper-free click chemistry ensures a bioorthogonal reaction, while the integrated PEG spacer enhances solubility and reduces aggregation. The resulting stable triazole linkage minimizes premature payload release, a critical factor for in vivo applications. The quantitative data and experimental protocols provided in this guide offer a framework for the rational selection and evaluation of linkers, ultimately contributing to the development of more effective and safer biotherapeutics. For applications demanding high stability, specificity, and biocompatibility, this compound presents a clear and decisive advantage.
References
Characterizing DBCO-NHCO-PEG2-Amine Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
In the rapidly advancing fields of bioconjugation and drug development, the precise characterization of linker-molecule conjugates is paramount. For researchers utilizing the popular DBCO-NHCO-PEG2-amine linker, a heterobifunctional molecule pivotal for copper-free click chemistry, robust analytical methodologies are essential to ensure the quality, efficacy, and safety of the final bioconjugate. This guide provides a comprehensive comparison of mass spectrometry with other widely used analytical techniques for the characterization of this compound conjugates, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has emerged as a gold standard for the detailed, molecular-level analysis of bioconjugates.[1] It provides unequivocal confirmation of covalent bond formation and allows for the precise determination of the degree of labeling. For this compound conjugates, both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are powerful techniques.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the characterization of DBCO-containing conjugates using mass spectrometry and alternative methods.
Table 1: Mass Spectrometry Data for a Model Protein Conjugated with a DBCO-PEG-NHS Ester *
| Sample | Expected Mass (Da) | Observed Mass (m/z) | Number of DBCO-PEG Linkers Attached |
| Unconjugated Protein A | ~42,000 | 42,000 | 0 |
| Protein A + 7.5:1 DBCO-PEG-NHS | ~42,578 | 42,578, 43,156 | 1, 2 |
| Protein A + 15:1 DBCO-PEG-NHS | ~43,156 | 42,578, 43,156, 43,734 | 1, 2, 3 |
| Protein A + 30:1 DBCO-PEG-NHS | ~43,734 | 43,156, 43,734, 44,312 | 2, 3, 4 |
*Data is representative and based on the analysis of Protein A conjugated with DBCO-PEG5-NHS ester, which has a molecular weight of approximately 578 g/mol .[2] The molecular weight of this compound is 435.52 g/mol .[3][4][5]
Table 2: Comparison of Analytical Techniques for DBCO-Conjugate Characterization
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy |
| Principle | Measures mass-to-charge ratio of ionized molecules. | Separates molecules based on their physicochemical properties (e.g., hydrophobicity). | Measures the absorbance of light at specific wavelengths. |
| Information Provided | - Confirmation of covalent bond formation- Precise mass of the conjugate- Degree of Labeling (DOL)- Identification of conjugation sites (with MS/MS)- Detection of impurities and byproducts | - Purity of the conjugate- Separation of conjugated from unconjugated species- Relative quantification of different species | - Estimation of the Degree of Labeling (DOL)- Confirmation of DBCO incorporation |
| Resolution | High to very high. | High | Low, provides an average measurement. |
| Sample Consumption | Low. | Moderate | Low |
| Throughput | Low to moderate | High | High |
| Expertise Required | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Mass Spectrometry Analysis of DBCO-Conjugated Proteins (MALDI-TOF)
Objective: To confirm the successful conjugation of this compound to a protein and to determine the degree of labeling.
Materials:
-
DBCO-conjugated protein sample
-
Unconjugated protein control
-
MALDI matrix solution (e.g., 20 mg/mL α-cyano-4-hydroxycinnamic acid (α-CHCA) in 70:30 (v/v) acetonitrile:5% formic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Desalt the conjugated and unconjugated protein samples using a suitable method (e.g., spin desalting columns).
-
Dilute the samples to a final concentration of approximately 1-2 mg/mL in a compatible buffer (e.g., 10 mM ammonium acetate).
-
-
MALDI Plate Spotting:
-
Spot 1 µL of the MALDI matrix solution onto the target plate and let it air dry.
-
Spot 1 µL of the protein sample (conjugated or unconjugated) onto the dried matrix spot.
-
Add another 1.5 µL of the matrix solution on top of the sample spot and allow it to co-crystallize.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectra in positive ion linear mode. The laser intensity and detector gain should be optimized for the specific instrument and sample.
-
-
Data Analysis:
-
Process the raw spectra to obtain the mass of the unconjugated and conjugated protein species.
-
The mass difference between the peaks in the spectra of the conjugated and unconjugated protein corresponds to the mass of the attached this compound linkers (435.52 Da).
-
The distribution of peaks in the conjugated sample spectrum indicates the degree of labeling.
-
Protocol 2: HPLC Analysis of DBCO Conjugation
Objective: To assess the purity of the DBCO-conjugated product and separate it from the unconjugated starting material.
Materials:
-
Purified DBCO-conjugated sample
-
Unconjugated starting material
-
HPLC system with a UV detector
-
Reverse-phase HPLC column (e.g., C4 or C18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation:
-
Ensure the sample is free of particulate matter by centrifugation or filtration.
-
-
Chromatographic Separation:
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 280 nm (for protein) and ~309 nm (for the DBCO group).
-
-
Data Analysis:
-
The DBCO-conjugated product will typically have a longer retention time than the unconjugated starting material due to the increased hydrophobicity of the DBCO group.
-
The peak area of the conjugated species relative to the total peak area can be used to estimate the purity of the conjugate.
-
Protocol 3: UV-Vis Spectroscopy for Degree of Labeling (DOL) Estimation
Objective: To estimate the average number of this compound linkers attached to a biomolecule.
Materials:
-
Purified DBCO-conjugated biomolecule
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein or oligonucleotide concentration) and at ~309 nm (the characteristic absorbance wavelength for the DBCO group).
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL can be estimated using the Beer-Lambert law. The molar extinction coefficient for DBCO at ~309 nm is approximately 12,000 M⁻¹cm⁻¹.
-
First, calculate the concentration of the biomolecule using its absorbance at 280 nm and its known molar extinction coefficient. A correction factor may be necessary to account for the DBCO group's absorbance at 280 nm.
-
Then, calculate the concentration of the DBCO moiety using its absorbance at ~309 nm.
-
The DOL is the ratio of the molar concentration of the DBCO group to the molar concentration of the biomolecule.
-
Visualizations
The following diagrams illustrate the experimental workflow for the characterization of this compound conjugates and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for conjugation and characterization.
Caption: Relationship between analytical techniques.
Conclusion
The characterization of this compound conjugates is a critical step in the development of novel biotherapeutics and research tools. While mass spectrometry, particularly MALDI-TOF and ESI-MS, provides the most detailed and definitive structural information, including confirmation of conjugation and the precise degree of labeling, it is often complemented by other techniques. HPLC is invaluable for assessing the purity of the conjugate and for preparative separation, while UV-Vis spectroscopy offers a rapid and high-throughput method for estimating the degree of labeling. The choice of analytical method will ultimately depend on the specific requirements of the study, the available instrumentation, and the stage of the research or development process. For comprehensive and robust characterization, a multi-faceted approach employing a combination of these techniques is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. This compound | TargetMol [targetmol.com]
A Head-to-Head Comparison for Researchers: Validating the Efficiency of DBCO-NHCO-PEG2-Amine Labeling
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount for the success of therapeutic and diagnostic agents. Among the arsenal of bioconjugation techniques, copper-free click chemistry utilizing reagents like DBCO-NHCO-PEG2-amine has gained significant traction. This guide provides an objective comparison of DBCO-based labeling with traditional NHS ester chemistry, supported by experimental data and detailed protocols to inform your selection of the optimal strategy.
The core of this comparison lies in the reaction mechanism and specificity. This compound partakes in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, a bioorthogonal process that clicks a DBCO (Dibenzocyclooctyne) group to an azide-modified molecule.[1] This method is highly specific and avoids the use of cytotoxic copper catalysts, making it ideal for applications in living systems.[1] In contrast, N-hydroxysuccinimide (NHS) ester chemistry targets primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1] While effective, this approach can lead to a heterogeneous mixture of conjugates due to the presence of multiple lysine residues on a protein's surface.[2]
Quantitative Comparison of Bioconjugation Chemistries
The efficiency of a bioconjugation reaction is a critical factor, influencing the yield, homogeneity, and ultimately the functionality of the final product. The following table summarizes key quantitative and qualitative parameters for DBCO-based (SPAAC) and NHS ester-based labeling. It's important to note that specific efficiencies can vary depending on the biomolecule, linker, and reaction conditions.
| Parameter | DBCO-Based Labeling (SPAAC) | NHS Ester-Based Labeling |
| Reaction Mechanism | Strain-Promoted Alkyne-Azide Cycloaddition (Bioorthogonal)[1] | Nucleophilic Acyl Substitution |
| Target Residues | Site-specifically introduced azides | Primary amines (Lysine, N-terminus) |
| Specificity | High | Moderate to low |
| Typical Yield | Generally high to very high (>90% for the click reaction step) | Variable, moderate to high (Overall labeling efficiency can be lower) |
| Control over Degree of Labeling (DoL) | High, especially with site-specific azide incorporation | Moderate, can be challenging to control |
| Linkage Stability | High (Stable triazole ring) | High (Stable amide bond) |
| Key Side Reactions | Minimal; some cyclooctynes may react with thiols | Hydrolysis of the NHS ester is a major competing reaction |
| Biocompatibility | High (Copper-free methods are well-suited for living systems) | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient bioconjugation. Below are protocols for a two-step DBCO labeling process and a standard NHS ester labeling of a protein, such as an antibody.
Protocol 1: Two-Step Protein Labeling using DBCO Chemistry
This protocol first involves the introduction of an azide group onto the protein, followed by the click reaction with a DBCO-functionalized molecule.
Part A: Azide Modification of the Protein
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 2-5 mg/mL.
-
Azide-NHS Ester Preparation: Immediately before use, dissolve an azide-functionalized NHS ester (e.g., Azide-PEG4-NHS Ester) in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the Azide-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the unreacted Azide-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with an appropriate buffer.
Part B: DBCO Click Reaction
-
DBCO Reagent Preparation: Dissolve the DBCO-functionalized molecule (e.g., DBCO-fluorophore) in DMSO.
-
Click Reaction: Add the DBCO-molecule to the azide-modified protein solution. A 2- to 4-fold molar excess of the DBCO-molecule is often recommended. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification (Optional): If necessary, remove any unreacted DBCO-molecule by size-exclusion chromatography or dialysis.
Protocol 2: Direct Protein Labeling using NHS Ester Chemistry
This protocol describes the direct labeling of primary amines on a protein.
-
Protein Preparation: Dissolve the protein to be labeled in a buffer at pH 8.3-8.5, such as 0.1 M sodium bicarbonate buffer, to a final concentration of 2.5 mg/mL. Ensure the buffer is free of primary amines like Tris.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule (e.g., a fluorescent dye-NHS ester) in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently mixing. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Purification: Separate the labeled protein from the unreacted NHS ester and byproducts using a desalting column or dialysis.
Mandatory Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for DBCO-based and NHS ester-based protein labeling and the subsequent analysis of labeling efficiency.
Workflow for DBCO-based protein labeling.
Workflow for NHS ester-based protein labeling.
Methods for Validating Labeling Efficiency
Accurate determination of the degree of labeling (DoL) is essential to confirm the success of a conjugation reaction. Several techniques can be employed:
-
UV-Vis Spectroscopy: This is a simple and rapid method to determine the DoL. By measuring the absorbance of the purified conjugate at two wavelengths—one for the protein (typically 280 nm) and one for the conjugated molecule (e.g., ~309 nm for DBCO)—the ratio of these absorbances can be used to calculate the DoL.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase HPLC (RP-HPLC) can separate labeled from unlabeled protein and proteins with different degrees of labeling based on changes in hydrophobicity. The bulky, hydrophobic DBCO group, for instance, will alter the retention time of the labeled molecule.
-
Mass Spectrometry (MS): This powerful technique provides a precise mass measurement of the bioconjugate, confirming the covalent attachment of the label and allowing for the determination of the exact number of labels per protein.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative confirmation of conjugation. A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a band of higher molecular weight on the gel.
References
A Comparative Guide to Copper-Free Click Chemistry Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The advent of copper-free click chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in their native environments. This guide provides a comprehensive comparative analysis of the most prominent copper-free click chemistry linkers, focusing on their performance characteristics to aid in the selection of the optimal tool for your research and development needs. We present a data-driven comparison of reaction kinetics, stability, and physicochemical properties, supported by detailed experimental protocols and visual workflows.
At a Glance: Key Classes of Copper-Free Click Chemistry
Copper-free click chemistry primarily encompasses two main reaction types: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA).
-
SPAAC: This reaction involves the cycloaddition of a strained alkyne (such as DBCO, BCN, or DIFO) with an azide-functionalized molecule. The reaction is driven by the release of ring strain in the alkyne, eliminating the need for a cytotoxic copper catalyst.[1][2]
-
IEDDA: This powerful reaction occurs between an electron-poor diene, typically a tetrazine (Tz), and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO).[1] IEDDA reactions are known for their exceptionally fast kinetics.[1][3]
Performance Comparison: Quantitative Data
The choice of a specific copper-free click chemistry linker is dictated by the requirements of the application, including the desired reaction speed, the stability of the conjugate, and the biocompatibility of the reagents. The following tables summarize key quantitative data to facilitate a direct comparison of the most common linkers.
Table 1: Reaction Kinetics of Common Copper-Free Click Chemistry Linkers
The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioconjugation reaction. Higher k₂ values indicate faster reactions, which are particularly advantageous for applications involving low concentrations of reactants or requiring rapid labeling.
| Reaction Type | Linker System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| SPAAC | DBCO + Azide | 0.1 - 2.1 | Generally faster than BCN due to higher ring strain. |
| BCN + Azide | 0.01 - 0.1 | More stable in the presence of thiols compared to DBCO. | |
| DIFO + Azide | ~0.1 | Fluorination increases reactivity. | |
| IEDDA | TCO + Tetrazine | 210 - 30,000+ | Exceptionally fast kinetics, often orders of magnitude faster than SPAAC. |
| BCN + Tetrazine | 0.1 - 10 | Slower than TCO but can offer a balance of reactivity and stability. |
Note: Reaction rates can be influenced by the specific derivatives of the linkers, solvent conditions, and temperature.
Table 2: Stability of Copper-Free Click Chemistry Linkers
The stability of the linker is crucial for ensuring the integrity of the bioconjugate throughout the experiment, especially under physiological conditions.
| Linker | Stability in Presence of Thiols (e.g., Glutathione) | pH Stability | General Remarks |
| DBCO | Less stable; can be degraded. | Unstable in strongly acidic conditions (e.g., 90% TFA). | The dibenzofuran moiety can be susceptible to degradation. |
| BCN | More stable than DBCO. | Unstable in strongly acidic conditions (e.g., 90% TFA). | The compact, non-aromatic structure contributes to its stability. |
| TCO | Can be susceptible to isomerization in the presence of thiols and light. | Sensitive to acidic or basic conditions. | The trans-isomer is highly reactive, while the cis-isomer is significantly less reactive. |
| Tetrazine | Generally stable. | Sensitive to acidic conditions. | Stability is inversely proportional to reactivity; more reactive tetrazines are often less stable. |
Table 3: Physicochemical Properties of Common Linkers
The hydrophilicity and size of a linker can significantly impact the solubility, aggregation, and in vivo behavior of the resulting bioconjugate.
| Linker | Hydrophilicity (logP) | Size | Key Considerations |
| DBCO | Higher (more lipophilic) | Bulky, aromatic | Can increase non-specific binding and reduce aqueous solubility. |
| BCN | Lower (more hydrophilic) | Smaller, non-aromatic | Generally leads to better solubility and reduced aggregation of conjugates. |
| TCO | Generally lipophilic | Varies with derivative | Hydrophilic derivatives (e.g., oxoTCO, LogP = 0.51) have been developed to improve solubility and reduce background in imaging. |
| Tetrazine | Varies with substituents | Relatively small | Can be modified with hydrophilic groups to enhance solubility. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of copper-free click chemistry. Below are representative protocols for key comparative experiments.
Protocol 1: Comparing the Live-Cell Labeling Efficiency of DBCO and BCN
This protocol outlines a method to directly compare the efficiency of DBCO and BCN linkers for labeling azide-modified biomolecules on the surface of live cells.
Materials:
-
Live cells (e.g., HeLa, Jurkat)
-
Azide-modified metabolic labeling reagent (e.g., Ac₄ManNAz)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-PEG4-Fluorophore)
-
BCN-functionalized fluorescent probe (e.g., BCN-PEG4-Fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azide-modified metabolic labeling reagent for 24-48 hours to introduce azide groups onto cell surface glycans.
-
Cell Preparation: Harvest the cells and wash them twice with cold PBS.
-
Linker Incubation: Resuspend the cells in complete medium and divide them into three groups:
-
Group 1: Add DBCO-functionalized fluorescent probe to a final concentration of 10-50 µM.
-
Group 2: Add BCN-functionalized fluorescent probe to a final concentration of 10-50 µM.
-
Group 3: No linker control.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.
-
Washing: Wash the cells three times with cold PBS to remove any unreacted probe.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or visualize the labeling by fluorescence microscopy.
-
Data Interpretation: Compare the mean fluorescence intensity of the DBCO- and BCN-labeled cells to determine the relative labeling efficiency.
Protocol 2: In Vitro Cytotoxicity Assay of Copper-Free Click Chemistry Linkers
This protocol describes a method to assess the potential cytotoxic effects of DBCO and BCN linkers using a standard MTT assay.
Materials:
-
Adherent cell line (e.g., HEK293T, A549)
-
DBCO and BCN linkers (stock solutions in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Linker Treatment: Prepare serial dilutions of the DBCO and BCN linkers in complete medium. Replace the medium in the wells with the linker solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest linker concentration).
-
Incubation: Incubate the cells with the linkers for 24-48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and plot it against the linker concentration to determine the IC₅₀ value for each linker.
Mandatory Visualizations
Diagrams are provided to illustrate key concepts and workflows in copper-free click chemistry.
Conclusion
The selection of a copper-free click chemistry linker is a critical decision that significantly influences the outcome of bioconjugation experiments. This guide provides a comparative framework to aid researchers in making informed choices based on the specific demands of their applications.
-
For applications requiring the fastest possible reaction kinetics , such as in vivo imaging with low probe concentrations, IEDDA chemistry with a TCO-tetrazine pair is generally the superior choice .
-
When balancing reactivity with stability , particularly in the presence of thiols, SPAAC with BCN linkers offers a robust alternative .
-
For rapid labeling where steric hindrance is not a major concern, DBCO linkers provide a faster SPAAC option compared to BCN .
By carefully considering the quantitative data on reaction kinetics, stability, and physicochemical properties, alongside the provided experimental protocols, researchers can optimize their bioconjugation strategies and advance their scientific discoveries.
References
A Comparative Guide to the Stability of DBCO-NHCO-PEG2-Amine Bioconjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing their efficacy and safety. This guide provides an objective comparison of the stability of bioconjugates functionalized with the DBCO-NHCO-PEG2-amine linker against other common bioconjugation strategies. The assessment is supported by experimental data from various sources, detailed methodologies for key stability assays, and visualizations of relevant biological and experimental workflows.
The this compound linker combines three key features: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a short polyethylene glycol (PEG2) spacer, and an amine functional group for attachment to biomolecules. The stability of the resulting bioconjugate is a multifactorial issue, depending on the integrity of the DBCO moiety, the triazole ring formed during conjugation, the amide bond, and the PEG spacer under various physiological and experimental conditions.
Data Presentation: Comparative Stability of Bioconjugation Linkages
The following tables summarize the stability of DBCO-based bioconjugates in comparison to other common linkers under different conditions.
Table 1: Stability in the Presence of Reducing Agents
| Linker Type | Linker Structure Example | Stability in Presence of Glutathione (GSH) | Stability in Presence of TCEP | Key Findings & References |
| DBCO | Dibenzocyclooctyne | Moderate | Low | DBCO can be unstable in the presence of reducing agents like TCEP. BCN linkers are reported to be more stable under these conditions. |
| BCN | Bicyclo[6.1.0]nonyne | High | High | BCN exhibits greater stability in the presence of thiols and reducing agents compared to DBCO, making it a better choice for applications requiring a reducing environment. |
| Maleimide | Thiosuccinimide | Low to Moderate | High | The thiosuccinimide linkage is susceptible to retro-Michael reaction and thiol exchange with endogenous thiols like GSH and albumin, leading to payload release. |
| Triazole (from DBCO) | 1,2,3-Triazole | Very High | Very High | The triazole ring formed via SPAAC is exceptionally stable and resistant to a wide range of chemical conditions, including reducing environments. |
Table 2: Stability under Varying pH Conditions
| Linker Type | Linker Structure Example | Stability at Acidic pH (e.g., 5.0) | Stability at Neutral pH (e.g., 7.4) | Stability at Basic pH (e.g., 9.0) | Key Findings & References |
| DBCO | Dibenzocyclooctyne | Susceptible to acid-mediated rearrangement under strongly acidic conditions (e.g., TFA). | Generally stable, though some studies report degradation in intracellular neutral pH environments. | Generally stable. | |
| Hydrazone | Hydrazone bond | Low (cleavable) | Generally stable | Stable | Designed to be cleaved under the acidic conditions of endosomes and lysosomes. |
| Amide | Amide bond | Stable | Stable | Susceptible to hydrolysis under strongly basic conditions. | |
| Triazole (from DBCO) | 1,2,3-Triazole | Very High | Very High | Very High | The triazole ring is stable across a broad pH range. |
Table 3: Stability in Biological Media (Plasma/Serum)
| Linker Type | Linker Structure Example | Half-life in Human Plasma | Primary Degradation Pathway | Key Findings & References |
| DBCO-based (non-cleavable) | DBCO-PEG-Payload | Generally high | Proteolytic degradation of the biomolecule | DBCO conjugates have been shown to have extended blood half-lives compared to the unconjugated biomolecule. Longer retention in filtration organs has been observed compared to maleimide conjugates.[1] |
| Maleimide-based | SMCC-Payload | Moderate to High | Thiol exchange with serum proteins (e.g., albumin) and enzymatic degradation. | Can exhibit faster clearance than the antibody itself due to payload loss.[2][3] |
| Valine-Citrulline (VC) PABC (cleavable) | vc-PABC-Payload | Moderate | Enzymatic cleavage by proteases (e.g., Cathepsin B). | Designed for specific cleavage within the lysosomal compartment of target cells.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the stability assessment of bioconjugates are provided below.
Protocol 1: Human Plasma Stability Assay
Objective: To determine the stability of a this compound bioconjugate in human plasma over time.
Materials:
-
This compound bioconjugate of interest
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Internal standard (IS) in ACN
-
96-well microtiter plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the bioconjugate in an appropriate solvent (e.g., DMSO or PBS).
-
Add the bioconjugate to pre-warmed human plasma to a final concentration of 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of cold ACN containing the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining intact bioconjugate at each time point by comparing its peak area to that of the internal standard.
-
Calculate the percentage of remaining bioconjugate at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) by plotting the percentage of remaining bioconjugate against time and fitting the data to a first-order decay model.
Protocol 2: Cathepsin B Enzymatic Cleavage Assay
Objective: To assess the susceptibility of the amide bond within the this compound linker to cleavage by the lysosomal protease Cathepsin B. This is particularly relevant for bioconjugates designed to release a payload in the lysosome.
Materials:
-
This compound bioconjugate
-
Recombinant human Cathepsin B
-
Assay Buffer: 25 mM sodium acetate, 1 mM EDTA, pH 5.0
-
Activation Buffer: 30 mM DTT, 15 mM EDTA in water
-
Fluorogenic Cathepsin B substrate (positive control, e.g., Z-Arg-Arg-AMC)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the bioconjugate in the Assay Buffer.
-
Activate Cathepsin B by incubating the enzyme stock solution with the Activation Buffer for 15 minutes at room temperature.[5]
-
Dilute the activated Cathepsin B to the desired final concentration in pre-warmed Assay Buffer (37°C).
-
In a 96-well plate, add the bioconjugate solution.
-
Initiate the reaction by adding the activated Cathepsin B solution to the wells containing the bioconjugate.
-
Include control wells:
-
Bioconjugate without enzyme (to measure non-enzymatic degradation).
-
Enzyme without bioconjugate (blank).
-
Positive control substrate with enzyme.
-
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of intact bioconjugate and any cleavage products.
-
Plot the percentage of intact bioconjugate over time to determine the rate of enzymatic degradation.
Mandatory Visualizations
Workflow for ADC Internalization and Payload Release
The following diagram illustrates the cellular trafficking of an antibody-drug conjugate (ADC) and the subsequent release of its therapeutic payload, a key application area for stable bioconjugation linkers.
Caption: Workflow of ADC internalization, trafficking, and payload release.
Experimental Workflow for Stability Assessment
The following diagram outlines a general experimental workflow for assessing the stability of a bioconjugate.
Caption: Experimental workflow for assessing bioconjugate stability.
References
- 1. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying DBCO-NHCO-PEG2-Amine Conjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of linker incorporation is a critical determinant of success. The DBCO-NHCO-PEG2-amine linker is a valuable tool, enabling the attachment of a dibenzocyclooctyne (DBCO) moiety to a biomolecule via a stable amide bond, which can then be used in copper-free click chemistry reactions. Accurate characterization ensures the reproducibility, efficacy, and safety of the final conjugate.
This guide provides an objective comparison of common analytical methods for quantifying the conjugation of molecules functionalized with this compound. We present a summary of quantitative data, detailed experimental protocols for key techniques, and visual workflows to assist in selecting the most appropriate analytical strategy.
Quantitative Comparison of Analytical Methods
The choice of analytical method depends on the specific information required, such as the degree of labeling (DOL), purity of the conjugate, or detailed structural confirmation. The following table summarizes and compares the most prevalent techniques.
| Method | Principle | Information Obtained | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the characteristic absorbance of the DBCO group at ~309 nm.[1][2] | Degree of Labeling (DOL), conjugation efficiency. | Rapid, high-throughput, non-destructive, and requires standard laboratory equipment.[1][3] | Indirect measurement; potential for interference from other chromophores; requires accurate protein concentration and extinction coefficients.[1] |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. The DBCO group increases the hydrophobicity of the conjugated molecule, leading to a longer retention time. | Purity, relative quantification of conjugated vs. unconjugated species. | High resolution and sensitivity; well-established for purity analysis. | Can be time-consuming; may require method development; not ideal for complex mixtures without a mass spectrometer. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules to determine their precise molecular weight. | Absolute confirmation of conjugation, exact mass of conjugate, DOL, identification of conjugation sites (with MS/MS). | Unambiguous and highly accurate data; provides detailed structural information. | Requires specialized and expensive equipment; samples require desalting and purification; can be lower throughput. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Structural confirmation of the DBCO-PEG moiety on the molecule. | Provides detailed structural information, confirming the presence of characteristic DBCO aromatic protons. | Requires high sample concentration and purity; not suitable for routine quantification of large biomolecules; requires specialized equipment and expertise. |
| Fluorescence Assays | Uses fluorescent probes that react with either unreacted primary amines or available DBCO groups. | Quantification of remaining reactive sites. | High sensitivity; can be adapted to high-throughput formats. | Indirect method for assessing conjugation efficiency; requires specific fluorescent probes and standard curves. |
Experimental Protocols
Below are detailed methodologies for the key experiments used to quantify and characterize DBCO-PEG conjugation.
Quantification of Degree of Labeling (DOL) by UV-Vis Spectroscopy
This protocol allows for the determination of the average number of DBCO linkers attached to a protein.
Materials:
-
Purified DBCO-conjugated protein in a suitable buffer (e.g., PBS).
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes or a micro-volume spectrophotometer.
Procedure:
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).
-
Calculate the concentration of the protein. A correction factor is needed because the DBCO group also absorbs light at 280 nm.
-
Corrected A280 = A280 - (A309 * Correction Factor)
-
Note: The correction factor (CF) is the ratio of DBCO absorbance at 280 nm to its absorbance at 309 nm. A commonly cited value is ~1.089.
-
-
Protein Concentration (M) = Corrected A280 / (ε_protein * path length)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, ε is ~203,000 M⁻¹cm⁻¹).
-
-
-
Calculate the concentration of the DBCO moiety.
-
DBCO Concentration (M) = A309 / (ε_DBCO * path length)
-
The molar extinction coefficient of DBCO (ε_DBCO) at ~309 nm is typically 12,000 M⁻¹cm⁻¹.
-
-
-
Calculate the Degree of Labeling (DOL).
-
DOL = DBCO Concentration / Protein Concentration
-
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol describes a general method to separate the DBCO-conjugated product from the unconjugated starting material.
Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Purified conjugate sample.
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the sample using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile using the UV detector at 280 nm (for protein) and ~309 nm (for DBCO).
-
Analysis: The DBCO-conjugated protein is more hydrophobic and will have a longer retention time than the unconjugated protein. The purity can be estimated by integrating the area of the conjugate peak relative to the total peak area.
Conjugation Confirmation by LC-MS
This protocol provides a method for obtaining the precise mass of the conjugate, confirming the successful attachment of the DBCO-PEG linker.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap).
-
Desalting column or spin filter for buffer exchange.
-
Volatile buffer suitable for MS (e.g., ammonium acetate).
Procedure:
-
Sample Preparation: Purify the conjugate to remove excess, unreacted DBCO-PEG linker. Exchange the buffer to a volatile buffer like ammonium acetate to ensure compatibility with mass spectrometry.
-
LC-MS Analysis: Inject the prepared sample into the LC-MS system. The liquid chromatography step separates the conjugate from any remaining impurities before it enters the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum of the intact conjugate.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate. Compare the observed mass to the theoretical mass.
-
Expected Mass = Mass of Starting Molecule + (Number of Linkers * Mass of this compound)
-
The molecular weight of this compound is 435.52 Da.
-
-
The presence of multiple peaks corresponding to the addition of one, two, three, or more linkers can provide a distribution of the degree of labeling.
-
Visualizing the Workflow and Logic
Diagrams created using the DOT language provide clear visual representations of the experimental and decision-making processes.
References
A Comparative Guide to DBCO-NHCO-PEG2-amine in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive comparison of DBCO-NHCO-PEG2-amine, a short-chain heterobifunctional linker, with other common alternatives, supported by experimental data to inform rational bioconjugate design.
This compound is a valuable tool in bioconjugation, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a terminal primary amine for conjugation to molecules containing carboxylic acids or activated esters.[3] The short polyethylene glycol (PEG2) spacer enhances hydrophilicity and provides a compact linkage.[3] This linker is particularly well-suited for applications where a short, defined linkage is desired, such as in the construction of PROTACs or for labeling proteins and antibodies.[1]
Performance Comparison of this compound and Alternatives
The performance of a linker is assessed by several key parameters, including conjugation efficiency, the stability of the resulting conjugate, and the in vivo efficacy of the final bioconjugate. While direct comparative studies for this compound are limited, data from closely related DBCO-PEG linkers and comparative studies of different PEG linker lengths provide valuable insights.
Quantitative Data Summary
The choice of linker can significantly impact the physicochemical properties and in vivo performance of a bioconjugate. The following tables summarize key quantitative data from studies on related linkers, providing a framework for comparison.
| Linker Type | Key Parameter | Value | Significance | Reference |
| PEG Linker Length | ADC Clearance Rate (mL/kg/day) | No PEG: ~8.5PEG2: Not specifiedPEG4: Not specifiedPEG8: Not specified | Longer PEG chains generally improve pharmacokinetic profiles. | |
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity in a specific receptor-ligand interaction. | Shorter, more constrained linkers may be beneficial for certain receptor-ligand interactions. | |
| Click Chemistry Kinetics | Second-Order Rate Constants (M⁻¹s⁻¹) | DBCO analogs react significantly faster than BCN with primary and secondary azides. | For rapid labeling, DBCO offers superior kinetics. | |
| Linker Hydrophobicity | logD | SPAAC-based ligands with a DBCO group were more lipophilic than their NHS-based equivalents. | Increased lipophilicity can affect in vivo distribution and clearance. |
| Alternative Linker | Key Advantages | Key Disadvantages | Relevant Applications |
| DBCO-PEG4-amine/NHS ester | Increased hydrophilicity compared to PEG2, potentially improving solubility and reducing aggregation. | Increased linker length may alter pharmacokinetics and potentially reduce binding affinity in some contexts. | Antibody-drug conjugates, bioconjugation where longer spacing is needed. |
| Maleimide-PEG-NHS ester | Well-established chemistry for thiol-specific conjugation. | Potential for retro-Michael addition leading to drug de-conjugation, less stable than click chemistry linkages. | ADCs, protein-protein conjugations. |
| TCO-PEG-Linkers | Exceptionally fast reaction kinetics with tetrazine partners (iEDDA). | TCO group can be less stable than DBCO in certain biological contexts. | Rapid bioconjugation, in vivo imaging. |
| BCN-PEG-Linkers | Offers a good balance of reactivity and stability. | Generally slower reaction kinetics compared to DBCO. | Live-cell imaging, applications requiring high stability. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound and for obtaining reproducible results. Below are representative protocols for key experiments.
Protocol 1: Two-Step Conjugation of this compound to a Protein and an Azide-Modified Payload
This protocol describes the conjugation of this compound to a protein via its primary amine, followed by a copper-free click chemistry reaction with an azide-modified payload.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Azide-modified payload
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
In a separate tube, dissolve EDC and Sulfo-NHS in reaction buffer.
-
Add the EDC/Sulfo-NHS solution to the this compound solution to activate the carboxyl group (if the target has a carboxyl group to be activated for reaction with the amine of the linker). Alternatively, if the protein has carboxyl groups, activate them with EDC/Sulfo-NHS before adding the this compound.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution at a desired molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
-
Purification of DBCO-labeled Protein:
-
Remove excess, unreacted linker using a spin desalting column equilibrated with the desired buffer.
-
-
Copper-Free Click Reaction:
-
Add the azide-modified payload to the purified DBCO-labeled protein solution. A 2-4 fold molar excess of the azide-modified payload is recommended.
-
Incubate the reaction overnight at 4°C.
-
-
Final Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove the unreacted payload.
Protocol 2: Characterization of the Bioconjugate
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the payload. The DAR can be calculated using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.
-
Mass Spectrometry: Use techniques like MALDI-TOF or ESI-MS to determine the mass of the intact conjugate and calculate the average number of payloads per antibody.
Stability Assessment:
-
Incubate the purified bioconjugate in serum or plasma at 37°C.
-
At various time points, analyze aliquots by a suitable method (e.g., ELISA, SEC-HPLC) to quantify the amount of intact conjugate and detect any released payload.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical workflows.
Caption: Workflow for bioconjugation using this compound.
Caption: Role of the linker in PROTAC-mediated protein degradation.
Conclusion
This compound is a versatile heterobifunctional linker that enables the straightforward construction of bioconjugates through a combination of amine chemistry and copper-free click chemistry. Its short PEG2 spacer offers a compact and hydrophilic linkage, which can be advantageous in applications such as PROTAC development where linker length is a critical parameter.
The choice between this compound and other linkers depends on the specific requirements of the application. For instance, if enhanced solubility and a longer spacer are needed, a DBCO-PEG4 or longer PEG linker might be more suitable. When comparing click chemistry handles, DBCO offers a good balance of reactivity and stability, though for extremely rapid conjugations, TCO-tetrazine chemistry may be preferred. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize the design and performance of their bioconjugates.
References
A Comparative Guide to DBCO-NHCO-PEG2-amine in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant in the successful design of targeted therapeutics and research tools. Among the vast array of available options, heterobifunctional linkers equipped for bioorthogonal chemistry have gained prominence. This guide provides an in-depth comparison of DBCO-NHCO-PEG2-amine, a popular linker for strain-promoted alkyne-azide cycloaddition (SPAAC), with other common alternatives in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a heterobifunctional linker that features three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides in a copper-free "click chemistry" reaction. This bioorthogonal reaction is highly specific and can be performed in complex biological media without the need for a cytotoxic copper catalyst.[1][2]
-
Polyethylene Glycol (PEG) Spacer: A short, hydrophilic two-unit PEG spacer (PEG2) that enhances the water solubility of the linker and the resulting conjugate.[3] It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
Amine Group: A terminal primary amine that allows for covalent attachment to molecules containing carboxylic acids or activated esters (e.g., NHS esters) through the formation of a stable amide bond.[4]
This unique combination of features makes this compound a versatile tool for the precise construction of complex biomolecules.
Performance Comparison in Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, the linker plays a pivotal role in connecting a monoclonal antibody to a potent cytotoxic payload. The ideal linker must be stable in circulation but allow for the efficient release of the payload at the target tumor site.[5] DBCO-based linkers, including this compound, are increasingly being used for the site-specific conjugation of payloads to antibodies, offering an alternative to traditional linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
| Feature | This compound (via SPAAC) | SMCC (Maleimide-based) |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Michael addition |
| Specificity | Highly specific reaction between DBCO and azide. | Maleimide reacts with thiols, but can also react with amines at higher pH. |
| Biocompatibility | Copper-free reaction, highly biocompatible. | Generally biocompatible, but maleimides can exhibit off-target reactivity. |
| Homogeneity of ADC | Allows for precise control over the drug-to-antibody ratio (DAR) when used with site-specific azide incorporation methods. | Conjugation to native antibody cysteines or lysines can result in a heterogeneous mixture of ADC species. |
| Stability of Linkage | Forms a stable triazole linkage. | Forms a stable thioether bond. |
| Payload Release | Typically part of a non-cleavable linkage, but can be incorporated into cleavable designs. | Can be part of both non-cleavable and cleavable linker designs. |
Performance Comparison in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC is a critical determinant of its efficacy, as its length and composition influence the formation of a productive ternary complex between the target protein and the E3 ligase. PEG linkers are the most common type used in PROTAC design, and the length of the PEG chain can significantly impact the degradation efficiency.
| Linker Feature | Impact on PROTAC Performance |
| Linker Length (PEG units) | The optimal PEG linker length is target-dependent and must be determined empirically. Shorter linkers (e.g., PEG2) may be optimal for some targets, while longer linkers (e.g., PEG4, PEG6) may be required for others to facilitate productive ternary complex formation. |
| Flexibility | PEG linkers provide flexibility, which can be advantageous for allowing the warhead and E3 ligase ligand to adopt an optimal orientation for ternary complex formation. |
| Solubility | The hydrophilic nature of the PEG linker can improve the overall solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex molecules. |
Experimental Protocols
Synthesis of a Trastuzumab-MMAE ADC using this compound
This protocol describes a two-step process for the synthesis of a site-specific Trastuzumab-MMAE ADC.
Step 1: Functionalization of Trastuzumab with an Azide
This step requires the introduction of an azide group onto the antibody in a site-specific manner. This can be achieved through various methods, such as enzymatic modification or the incorporation of an unnatural amino acid containing an azide. For this protocol, we will assume the availability of a Trastuzumab antibody with a site-specifically introduced azide group (Trastuzumab-N3).
Step 2: Conjugation of DBCO-NHCO-PEG2-MMAE to Trastuzumab-N3
-
Preparation of DBCO-NHCO-PEG2-MMAE:
-
Dissolve this compound and MMAE (Monomethyl auristatin E) containing a carboxylic acid handle in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Purify the product by preparative HPLC to obtain DBCO-NHCO-PEG2-MMAE.
-
-
SPAAC Reaction:
-
Dissolve Trastuzumab-N3 in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 5-10 fold molar excess of DBCO-NHCO-PEG2-MMAE dissolved in a minimal amount of DMSO.
-
Incubate the reaction at room temperature for 4-12 hours.
-
Remove excess, unreacted DBCO-NHCO-PEG2-MMAE and other small molecules by size-exclusion chromatography or dialysis.
-
Characterize the final ADC by methods such as HIC-HPLC to determine the drug-to-antibody ratio (DAR) and SDS-PAGE to confirm conjugation.
-
Synthesis of a BRD4-Degrader PROTAC using this compound
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein for degradation, using the VHL E3 ligase.
-
Synthesis of the Azide-functionalized BRD4 Ligand (e.g., JQ1-N3):
-
Modify a known BRD4 ligand, such as JQ1, to incorporate an azide group at a position that does not interfere with its binding to BRD4. This typically involves multi-step organic synthesis.
-
-
Synthesis of the VHL Ligand-Linker Conjugate:
-
Dissolve the VHL ligand containing a carboxylic acid (e.g., VH032) and this compound in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Purify the product by flash column chromatography to yield the VHL ligand-linker conjugate.
-
-
Final PROTAC Assembly via SPAAC:
-
Dissolve the VHL ligand-linker conjugate and the azide-functionalized BRD4 ligand (JQ1-N3) in a suitable solvent such as DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Visualizations
Caption: Workflow for the synthesis of a Trastuzumab-MMAE ADC.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a versatile and valuable tool in the field of bioconjugation, offering a reliable method for the construction of complex biomolecules such as ADCs and PROTACs. Its key advantages lie in the bioorthogonality and efficiency of the copper-free click reaction it enables. While the optimal choice of linker will always be application-dependent, the properties of this compound make it a strong candidate for researchers seeking to develop precisely engineered targeted therapeutics and research probes. The provided comparative data and experimental protocols serve as a guide for the rational design and synthesis of these important molecules.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of DBCO-NHCO-PEG2-amine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of DBCO-NHCO-PEG2-amine, a heterobifunctional linker used in bioconjugation and other applications. Adherence to these procedures will mitigate risks and ensure compliance with standard laboratory safety protocols.
This compound contains a reactive dibenzocyclooctyne (DBCO) group and a primary amine. Direct disposal of this reagent is not recommended due to the reactivity of the DBCO moiety. The following procedure outlines a two-step chemical inactivation process to render the molecule suitable for disposal as standard chemical waste.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C25H29N3O4 | [1][2][3] |
| Molecular Weight | 435.52 g/mol | [1][4] |
| Purity | > 96% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and DCM | |
| Storage | -20°C, protected from light and moisture |
Disposal Protocol
This protocol is designed for the treatment of unused or waste solutions of this compound in a laboratory setting. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All steps should be performed in a well-ventilated fume hood.
Step 1: Quenching of the DBCO Group
The reactivity of the DBCO group should be neutralized prior to disposal. This can be achieved by reacting it with a simple azide-containing compound.
-
Methodology:
-
Dissolve the waste this compound in a suitable solvent in which both the waste and the quenching agent are soluble (e.g., DMSO, DMF).
-
Add a 1.5-fold molar excess of a simple, non-hazardous azide, such as sodium azide. Caution: Sodium azide is acutely toxic. Handle with extreme care and avoid contact with acids, which can generate highly toxic hydrazoic acid gas.
-
Allow the reaction to proceed at room temperature for at least 2 hours to ensure complete quenching of the DBCO group.
-
Step 2: Neutralization and Waste Collection
Following the quenching of the DBCO group, the resulting solution should be treated as chemical waste.
-
Methodology:
-
The neutralized solution, containing the quenched product, solvent, and excess sodium azide, should be collected in a designated hazardous waste container.
-
The container must be clearly labeled with all its components.
-
Do not dispose of the solution down the drain.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Empty Containers:
Empty containers that held this compound should be treated as hazardous waste as they may retain product residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of as regular trash.
Spill Management:
In the event of a spill, evacuate the area and ensure it is well-ventilated. Use an inert absorbent material to contain the spill. The absorbent material and any contaminated items should be placed in a sealed container and disposed of as hazardous waste.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling DBCO-NHCO-PEG2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for DBCO-NHCO-PEG2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent functional groups: a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) spacer, and a primary amine. It is imperative to treat this chemical with the precautions outlined below. All laboratory personnel must be thoroughly trained on these procedures before working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to ensure personnel safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over goggles if there is a significant risk of splashes.[1][2] | Protects eyes and face from potential splashes of the chemical or its solutions. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2] A lab coat should be worn.[2] Wear closed-toe shoes and long pants. | Prevents skin contact with the chemical. Check gloves for any signs of degradation before use. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling any potential aerosols or fine particulates. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
-
Log the receipt date and relevant information in the laboratory's chemical inventory.
2.2. Preparation for Use
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Handle the compound exclusively within a certified chemical fume hood.
-
Prepare fresh solutions for use. The compound is soluble in DMSO, DCM, and DMF. Avoid repeated freeze-thaw cycles.
-
When preparing solutions, use appropriate, calibrated equipment.
2.3. Experimental Use
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Ensure all manipulations of the compound, both in solid and solution form, are carried out within the fume hood.
-
Avoid using buffers that contain primary amines (e.g., Tris, glycine) or azides, as these can react with the compound's functional groups.
-
Keep containers tightly closed when not in use.
2.4. Post-Experiment Procedures
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the designated area and wash hands thoroughly.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solutions and materials contaminated with this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: Absorbents, gloves, and other disposable materials contaminated with the chemical should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
General Guidance: Do not dispose of this chemical down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
